Gliquidone-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H33N3O6S |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
1-cyclohexyl-3-[4-[2-[7-methoxy-1,3-dioxo-4,4-bis(trideuteriomethyl)isoquinolin-2-yl]ethyl]phenyl]sulfonylurea |
InChI |
InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33)/i1D3,2D3 |
InChI Key |
LLJFMFZYVVLQKT-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Gliquidone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Gliquidone-d6, a deuterated analog of the anti-diabetic drug Gliquidone. This document details the proposed synthetic pathway, experimental protocols, and data presentation to support research and development activities.
Introduction to Gliquidone and its Deuterated Analog
Gliquidone is a second-generation sulfonylurea medication used in the treatment of type 2 diabetes mellitus. It primarily acts by stimulating insulin release from pancreatic β-cells. The deuterated form, this compound, is a valuable tool in pharmacokinetic and metabolic studies. The inclusion of six deuterium atoms provides a stable isotopic label, allowing for precise quantification in biological matrices using mass spectrometry. The IUPAC name for this compound is N-(Cyclohexylcarbamoyl)-4-(2-(7-methoxy-4,4-bis(methyl-d3)-1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide[1]. The deuterium labels are located on the two methyl groups at the 4-position of the isoquinoline ring system.
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be conceptually divided into two main stages:
-
Stage 1: Synthesis of the Deuterated Intermediate: Preparation of 4,4-bis(trideuteromethyl)-7-methoxyisoquinoline-1,3(2H,4H)-dione.
-
Stage 2: Final Assembly: Conversion of the deuterated intermediate into this compound.
A logical workflow for this synthesis is presented below.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 4,4-bis(trideuteromethyl)-7-methoxyisoquinoline-1,3(2H,4H)-dione (Deuterated Intermediate)
This stage involves the key isotopic labeling step. The synthesis starts with the commercially available 7-methoxyisoquinoline-1,3(2H,4H)-dione and introduces the two trideuteromethyl groups at the C4 position.
Reaction Scheme:
Caption: C4-Deuteromethylation of the isoquinoline-1,3-dione core.
Materials:
-
7-Methoxyisoquinoline-1,3(2H,4H)-dione
-
Deuterated methyl iodide (CD3I, 99.5 atom % D)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 7-methoxyisoquinoline-1,3(2H,4H)-dione (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (2.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add deuterated methyl iodide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4,4-bis(trideuteromethyl)-7-methoxyisoquinoline-1,3(2H,4H)-dione.
Stage 2: Synthesis of this compound
This stage involves the coupling of the deuterated intermediate with the sulfonylurea side chain.
Procedure:
-
A solution of 4,4-bis(trideuteromethyl)-7-methoxyisoquinoline-1,3(2H,4H)-dione (1 equivalent) and p-(2-aminoethyl)benzenesulfonamide (1.1 equivalents) in a suitable solvent such as pyridine or a mixture of DMF and triethylamine is heated to reflux.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent like ethyl acetate and washed with dilute acid (e.g., 1M HCl), water, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
Procedure:
-
To a solution of p-[2-(7-methoxy-4,4-bis(methyl-d3)-1,3-dioxoisoquinolin-2-yl)ethyl]benzenesulfonamide (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane, add a base like potassium carbonate (1.5 equivalents).
-
Add cyclohexyl isocyanate (1.2 equivalents) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound. These values are estimates based on analogous non-deuterated reactions and typical yields for isotopic labeling procedures. Actual results may vary.
Table 1: Reactant and Product Information
| Compound | Molecular Formula (d6) | Molar Mass ( g/mol ) (d6) | Starting Material/Intermediate/Product |
| 7-Methoxyisoquinoline-1,3(2H,4H)-dione | C10H9NO3 | 191.18 | Starting Material |
| Deuterated Methyl Iodide | CD3I | 144.96 | Reagent |
| 4,4-bis(trideuteromethyl)-7-methoxyisoquinoline-1,3(2H,4H)-dione | C12H7D6NO3 | 225.26 | Deuterated Intermediate |
| p-[2-(7-methoxy-4,4-bis(methyl-d3)-1,3-dioxoisoquinolin-2-yl)ethyl]benzenesulfonamide | C20H16D6N2O5S | 424.49 | Intermediate |
| Cyclohexyl Isocyanate | C7H11NO | 125.17 | Reagent |
| This compound | C27H27D6N3O6S | 533.68 | Final Product |
Table 2: Estimated Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Estimated Reaction Time (h) | Estimated Yield (%) | Estimated Isotopic Purity (%) |
| C4-Deuteromethylation of 7-methoxyisoquinoline-1,3(2H,4H)-dione | CD3I, NaH | DMF | 0 to RT | 12 - 24 | 60 - 80 | > 98 |
| N-Alkylation to form the benzenesulfonamide intermediate | p-(2-aminoethyl)benzenesulfonamide | Pyridine | Reflux | 4 - 8 | 70 - 90 | - |
| Final reaction with cyclohexyl isocyanate | Cyclohexyl isocyanate, K2CO3 | THF | RT to 50 | 2 - 6 | 80 - 95 | > 98 |
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and isotopic labeling of this compound. The presented protocols are based on established chemical principles and analogous reactions, offering a solid starting point for researchers. Optimization of reaction conditions may be necessary to achieve the desired yields and purity. The successful synthesis of this compound will provide a crucial tool for advanced metabolic and pharmacokinetic research in the field of diabetes drug development.
References
Physicochemical properties of Gliquidone-d6 vs Gliquidone
An In-depth Technical Guide to the Physicochemical Properties of Gliquidone and Gliquidone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical properties of Gliquidone and its deuterated analog, this compound. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.
Introduction
Gliquidone is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] Its primary mechanism of action involves stimulating insulin secretion from pancreatic β-cells.[4][5][6] this compound is a stable, deuterium-labeled isotopologue of Gliquidone. The substitution of six hydrogen atoms with deuterium atoms results in a higher molecular weight. This modification makes this compound an invaluable tool, primarily as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Gliquidone concentrations in biological matrices during pharmacokinetic and metabolic studies.[7] Understanding the subtle yet critical differences in their physicochemical properties is essential for accurate analytical method development and interpretation of study data.
Comparative Physicochemical Properties
The core physicochemical properties of Gliquidone and this compound are summarized below. The properties of this compound are largely inferred from its parent compound, with the primary difference being its molecular weight. Isotopic labeling with deuterium does not significantly alter properties such as pKa, logP, or solubility.
General and Chemical Properties
| Property | Gliquidone | This compound | Data Source(s) |
| IUPAC Name | 1-cyclohexyl-3-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylurea | N-(Cyclohexylcarbamoyl)-4-(2-(7-methoxy-4, 4-bis(methyl-d3)-1, 3-dioxo-3, 4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide | [1][7][8] |
| Synonyms | Glurenorm, AR-DF 26 | Deuterated Gliquidone | [1][9][10] |
| CAS Number | 33342-05-1 | Not Available | [1][9][10] |
| Molecular Formula | C₂₇H₃₃N₃O₆S | C₂₇H₂₇D₆N₃O₆S | [1][3][9] |
| Molecular Weight | 527.63 g/mol | 533.67 g/mol (approx.) | [3][8] |
| Appearance | White to almost white crystalline solid | Solid (assumed) | [9][11] |
| Purity | ≥98% | ≥98% (typically) | [9][12] |
Physicochemical Parameters
| Parameter | Gliquidone | This compound | Data Source(s) |
| Melting Point | 179-182 °C | Not specified, expected to be similar to Gliquidone | [8][11] |
| pKa (Strongest Acidic) | 4.32 - 5.12 | Not specified, expected to be very similar to Gliquidone | [4][11] |
| logP (Octanol-Water) | 3.59 - 4.5 | Not specified, expected to be very similar to Gliquidone | [4][8] |
| Water Solubility | 0.0022 mg/mL (practically insoluble) | Not specified, expected to be very similar to Gliquidone | [2][4] |
| DMSO Solubility | ≥22.4 mg/mL | Not specified, expected to be very similar to Gliquidone | [11] |
| Ethanol Solubility | ~1 - 2.455 mg/mL | Not specified, expected to be very similar to Gliquidone | [9][11] |
| Polar Surface Area | 121.88 Ų | 121.88 Ų | [4] |
| Hydrogen Bond Acceptors | 6 | 6 | [4] |
| Hydrogen Bond Donors | 2 | 2 | [4] |
| Rotatable Bond Count | 6 | 6 | [4] |
Pharmacokinetic Properties
| Parameter | Gliquidone | This compound | Data Source(s) |
| Bioavailability | High but can be irregular | Used as an internal standard, not for therapeutic administration | [1][2] |
| Time to Peak (Tmax) | 2 - 3 hours | N/A | [3][13] |
| Plasma Protein Binding | >99% | N/A | [3] |
| Metabolism | Extensive hepatic metabolism | Expected to undergo similar metabolism | [1] |
| Elimination Half-Life | ~1.5 hours (short-acting) | N/A | [14][15] |
| Excretion | Primarily biliary (~95%), minimal renal (~5%) | N/A | [1][13] |
Gliquidone Mechanism of Action
Gliquidone exerts its glucose-lowering effects by stimulating insulin release from pancreatic β-cells. This process is initiated by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[16] This binding leads to channel closure, membrane depolarization, and a cascade of events culminating in insulin exocytosis.[5][6]
References
- 1. Gliquidone - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Gliquidone | 33342-05-1 [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Gliquidone? [synapse.patsnap.com]
- 6. What is Gliquidone used for? [synapse.patsnap.com]
- 7. veeprho.com [veeprho.com]
- 8. Gliquidone | C27H33N3O6S | CID 91610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Gliquidone CAS#: 33342-05-1 [m.chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. [Pharmacokinetic behaviour of gliquidone (AR-DF 26), a new sulfonyl urea. Summary of the studies so far (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gliquidone contributes to improvement of type 2 diabetes mellitus management: a review of pharmacokinetic and clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Anti-diabetic Drug Gliquidone Modulates Lipopolysaccharide-Mediated Microglial Neuroinflammatory Responses by Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Gliquidone-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the use of Gliquidone-d6 as an internal standard in the quantitative bioanalysis of the anti-diabetic drug, gliquidone. The application of stable isotope-labeled internal standards, particularly deuterated analogs, is a cornerstone of modern pharmacokinetic and bioequivalence studies, ensuring the accuracy and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) data. This document provides a detailed overview of the mechanism of action of gliquidone, the rationale for using its deuterated form as an internal standard, a representative experimental protocol, and the expected validation parameters.
The Pharmacodynamic and Pharmacokinetic Profile of Gliquidone
Gliquidone is a second-generation sulfonylurea drug prescribed for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from functional pancreatic β-cells. Gliquidone achieves this by binding to and blocking the ATP-sensitive potassium channels (K-ATP channels) on the β-cell membrane. This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream.
Pharmacokinetically, gliquidone is characterized by its rapid and nearly complete absorption after oral administration, with a relatively short elimination half-life. This profile makes it a suitable option for controlling postprandial glucose levels while minimizing the risk of prolonged hypoglycemia.
This compound: The Ideal Internal Standard for Bioanalysis
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is a compound of known concentration that is added to all samples, including calibrators, quality control samples, and unknown study samples. The IS is crucial for correcting for variations that can occur during sample preparation and analysis.
This compound is the deuterated analog of gliquidone, meaning that six hydrogen atoms in the gliquidone molecule have been replaced with deuterium atoms. This subtle change in mass is the key to its function as an exceptional internal standard.
Mechanism of Action as an Internal Standard
The "mechanism of action" of this compound as an internal standard lies in its physicochemical properties relative to the non-labeled gliquidone (the analyte). The core principles are:
-
Co-elution and Similar Ionization: Deuterium labeling does not significantly alter the polarity or chemical properties of the molecule. Consequently, this compound exhibits nearly identical chromatographic behavior to gliquidone, meaning they elute from the liquid chromatography column at virtually the same time. Furthermore, they show similar ionization efficiency in the mass spectrometer's ion source. This is critical for compensating for matrix effects, where other components in the biological sample (e.g., plasma) can suppress or enhance the ionization of the analyte. Since both the analyte and the internal standard are affected similarly, the ratio of their responses remains constant, leading to an accurate quantification of the analyte.
-
Mass Differentiation: While chemically similar, the six deuterium atoms give this compound a higher mass than gliquidone. This mass difference is easily resolved by the mass spectrometer, allowing for the simultaneous but distinct detection of both the analyte and the internal standard.
-
Correction for Sample Processing Variability: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. Because this compound is added at the beginning of this process and behaves identically to gliquidone, any loss will affect both compounds proportionally. By measuring the ratio of the analyte to the internal standard, the variability in extraction recovery is effectively normalized.
Experimental Protocol: A Representative LC-MS/MS Method
While the full text of a specific study detailing the use of this compound was not publicly available, the following is a representative experimental protocol constructed from typical methods for sulfonylureas and the partial data available from a bioequivalence study of gliquidone.
Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a simple gradient (e.g., 70% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition for Gliquidone | Hypothetical: m/z 528.2 → 165.1 |
| MRM Transition for this compound | Hypothetical: m/z 534.2 → 171.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
Note: The exact MRM transitions would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.
Method Validation: Quantitative Data Summary
A bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize the expected validation parameters for an LC-MS/MS assay for gliquidone using this compound as an internal standard, based on the abstract by Wang et al. (2013) and typical performance characteristics for such assays.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 10.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Model | Linear, weighted (1/x²) |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 10.0 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 30.0 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 400 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RE: Relative Error
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 30.0 | Consistent and reproducible | Minimal and consistent |
| High QC | 800 | Consistent and reproducible | Minimal and consistent |
Table 4: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 4 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term (-80°C) | 30 days | Stable |
Visualizing the Workflow and Signaling Pathway
Gliquidone Signaling Pathway
Caption: Gliquidone's mechanism of action on pancreatic β-cells.
Experimental Workflow for Bioanalysis
Unlocking Metabolite Mysteries: A Technical Guide to Deuterium Labeling in Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug development, understanding a compound's metabolic fate is paramount. Deuterium labeling has emerged as a powerful tool, offering unparalleled precision in the identification and quantification of drug metabolites. This guide provides an in-depth exploration of the core principles, experimental methodologies, and data interpretation techniques associated with deuterium labeling in drug metabolite analysis. By leveraging the unique properties of this stable isotope, researchers can gain deeper insights into drug absorption, distribution, metabolism, and excretion (ADME), ultimately accelerating the journey from discovery to clinical application.[1][2][3][4]
The Core Principle: The Kinetic Isotope Effect (KIE)
The fundamental advantage of deuterium labeling lies in the Kinetic Isotope Effect (KIE) .[3][4] The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate if a deuterium atom is substituted at that position.[4] This is particularly relevant in drug metabolism, where many enzymatic reactions, especially those mediated by Cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds.[1][5]
By strategically placing deuterium atoms at sites of metabolic activity, the rate of metabolism at that position can be significantly reduced.[3][4] This can lead to several beneficial outcomes, including:
-
Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life and overall exposure.[3]
-
Reduced Formation of Toxic Metabolites: By blocking a metabolic pathway that leads to a toxic byproduct, deuterium labeling can improve a drug's safety profile.[2][6]
-
Altered Metabolite Profile ("Metabolic Switching"): Slowing down one metabolic pathway may lead to an increase in metabolism through alternative routes.[1][4] This can provide valuable information about a drug's complete metabolic landscape.[4]
The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD). A KIE greater than 1 indicates a slower reaction rate for the deuterated compound.
Figure 1: The Kinetic Isotope Effect in Drug Metabolism.
Applications in Drug Metabolite Analysis
Deuterium labeling is a versatile tool with numerous applications in drug metabolism studies.
Tracing Metabolic Pathways
By administering a deuterated drug, researchers can easily distinguish drug-related material from endogenous compounds in complex biological matrices.[1] The mass difference introduced by the deuterium atoms allows for the selective detection of the parent drug and its metabolites using mass spectrometry (MS).[7] This is invaluable for elucidating metabolic pathways and identifying novel metabolites.
Quantitative Analysis using Deuterated Internal Standards
One of the most critical applications of deuterium labeling is in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[8] Deuterated analogs of the analyte are considered the "gold standard" for internal standards in LC-MS assays.[8] Because they are chemically almost identical to the analyte, they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer.[8] By adding a known amount of the deuterated internal standard to a sample, any variations in sample preparation or instrument response can be normalized, leading to highly accurate and precise quantification of the non-deuterated drug and its metabolites.[8]
Figure 2: Workflow for Quantitative Analysis using a Deuterated Internal Standard.
Quantitative Data Presentation
The impact of deuterium labeling on pharmacokinetic parameters can be significant. The following tables summarize representative data from studies comparing deuterated and non-deuterated drugs.
Table 1: In Vitro Metabolic Stability of Enzalutamide and its Deuterated Analog (d3-ENT) [9]
| Compound | Liver Microsomes | Intrinsic Clearance (CLint) | KH/KD |
| Enzalutamide (ENT) | Rat | 100% (Reference) | - |
| d3-ENT | Rat | 50.3% | ~2 |
| Enzalutamide (ENT) | Human | 100% (Reference) | - |
| d3-ENT | Human | 27.1% | ~2 |
Table 2: In Vivo Pharmacokinetic Parameters of Enzalutamide (ENT) and d3-ENT in Rats (10 mg/kg, oral) [9]
| Parameter | Enzalutamide (ENT) | d3-ENT | % Change |
| Cmax (ng/mL) | 1,234 ± 211 | 1,667 ± 345 | +35% |
| AUC0-t (ng·h/mL) | 18,765 ± 3,456 | 37,890 ± 5,678 | +102% |
Table 3: Pharmacokinetic Parameters of Methadone and d9-Methadone in Mice (intravenous) [10]
| Parameter | Methadone | d9-Methadone | Fold Change |
| AUC0-8h (ng·h/mL) | 2,345 ± 456 | 13,367 ± 1,234 | 5.7 |
| Cmax (ng/mL) | 1,234 ± 123 | 5,432 ± 567 | 4.4 |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |
Experimental Protocols
This section provides an overview of key experimental methodologies.
Synthesis of Deuterated Compounds
The synthesis of deuterated compounds is a critical first step. Several methods can be employed:
-
Hydrogen-Deuterium Exchange: This is a common and efficient method where hydrogen atoms on the target molecule or a late-stage intermediate are exchanged for deuterium atoms.[11] This can often be achieved using deuterium oxide (D₂O) as the deuterium source, sometimes in the presence of a catalyst.[11]
-
Reductive Deuteration: This involves the use of deuterium gas (D₂) or other deuterated reducing agents to introduce deuterium into a molecule.
-
Using Deuterated Building Blocks: This approach involves incorporating a commercially available or custom-synthesized deuterated starting material early in the synthetic route.[12]
Representative Protocol for Hydrogen-Deuterium Exchange:
-
Dissolve the substrate (parent drug or intermediate) in a suitable solvent (e.g., deuterated methanol, MeOD).
-
Add a deuterium source, such as deuterium oxide (D₂O), and a catalyst if necessary (e.g., a base or a transition metal catalyst).
-
Heat the reaction mixture at a specific temperature for a defined period to facilitate the exchange.
-
Monitor the reaction progress by LC-MS to determine the extent of deuteration.
-
Upon completion, quench the reaction and purify the deuterated product using standard chromatographic techniques (e.g., flash chromatography or HPLC).
-
Characterize the final product and determine the isotopic purity using ¹H NMR, ²H NMR, and high-resolution mass spectrometry.[13][14][15]
In Vitro Metabolism Studies
In vitro systems, such as human liver microsomes (HLM) or recombinant CYP enzymes, are commonly used to assess the metabolic stability of deuterated compounds.
Representative Protocol for Metabolic Stability in HLM:
-
Prepare an incubation mixture containing liver microsomes, a NADPH-regenerating system, and buffer in a 96-well plate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the deuterated or non-deuterated test compound.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the deuterated internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug.
-
Calculate the rate of disappearance of the parent compound to determine the intrinsic clearance.
In Vivo Animal Studies
Animal models are used to evaluate the in vivo pharmacokinetics of deuterated drugs.
Representative Protocol for a Rodent Pharmacokinetic Study:
-
Administer the deuterated or non-deuterated drug to a group of animals (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points.
-
Prepare the plasma/serum samples for analysis by protein precipitation or liquid-liquid extraction, adding the deuterated internal standard.[16]
-
Analyze the samples by LC-MS/MS to determine the concentrations of the parent drug and its metabolites.
-
Use pharmacokinetic software to calculate parameters such as AUC, Cmax, and clearance.
LC-MS/MS Analysis
LC-MS/MS is the primary analytical technique for the quantitative analysis of deuterated compounds and their metabolites.
Representative LC-MS/MS Method Parameters:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is most common.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the deuterated internal standard.
-
Figure 3: General Experimental Workflow for a Deuterium Labeling Study.
Conclusion
Deuterium labeling is an indispensable technique in modern drug metabolism research. Its ability to modulate metabolic rates through the kinetic isotope effect provides a powerful strategy for improving the pharmacokinetic and safety profiles of drug candidates.[2][3][4] Furthermore, the use of deuterated compounds as internal standards has revolutionized the accuracy and reliability of quantitative bioanalysis.[8] By incorporating the principles and methodologies outlined in this guide, researchers can effectively harness the power of deuterium labeling to gain a deeper understanding of drug metabolism and accelerate the development of safer and more effective medicines.
References
- 1. bioscientia.de [bioscientia.de]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 17. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
Gliquidone-d6: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attributes of Gliquidone-d6, a deuterated analog of the anti-diabetic drug Gliquidone. As a crucial internal standard in pharmacokinetic and metabolic studies, the purity and comprehensive characterization of this compound are paramount for generating accurate and reproducible data. This document outlines the typical data presented in a Certificate of Analysis (CoA) and details the experimental methodologies used for its purity assessment.
Certificate of Analysis: A Summary of Quality
The Certificate of Analysis for this compound serves as a formal document certifying its quality and purity. It typically includes identification, physical and chemical properties, and the results of analytical tests.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result |
| Identification | ||
| Appearance | White to off-white solid | Conforms |
| Infrared (IR) Spectrum | Conforms to the reference spectrum | Conforms |
| Mass Spectrum (MS) | Consistent with the structure of this compound | Conforms |
| Nuclear Magnetic Resonance (NMR) | Conforms to the structure of this compound | Conforms |
| Assay | ||
| Purity (by HPLC) | ≥ 98.0% | 99.5% |
| Purity (by NMR) | Report value | 99.2% |
| Physical Properties | ||
| Molecular Formula | C₂₇H₂₇D₆N₃O₆S | C₂₇H₂₇D₆N₃O₆S |
| Molecular Weight | 533.67 g/mol | 533.67 g/mol |
| Chemical Purity | ||
| Isotopic Purity | ≥ 98% Deuterium incorporation | 99.1% |
| Unlabeled Gliquidone (d0) | ≤ 2.0% | 0.5% |
| Other Deuterated Species | Report value | d1-d5 species below 0.1% each |
| Residual Solvents | Conforms to USP <467> | Conforms |
| Heavy Metals | ≤ 20 ppm | < 10 ppm |
Purity Assessment: Experimental Protocols
The determination of purity for this compound involves a combination of chromatographic and spectroscopic techniques to ensure chemical and isotopic purity.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a primary method for assessing the chemical purity of this compound and quantifying any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution is often used, starting with a mixture of acetonitrile and water (containing an acidic modifier like 0.1% formic acid to improve peak shape) and gradually increasing the proportion of acetonitrile.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where Gliquidone exhibits maximum absorbance, typically around 230 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol. This stock is then diluted to an appropriate concentration for injection.
-
Analysis: The sample is injected onto the column, and the resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks.
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic purity.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.
-
Sample Introduction: The sample can be introduced directly via infusion or through an LC-MS interface.
-
Ionization Mode: ESI in positive ion mode is typically used to generate the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The mass spectrum is acquired over a relevant mass range to observe the isotopic cluster of the molecular ion.
-
Data Analysis:
-
Identity Confirmation: The accurate mass of the molecular ion is measured and compared to the theoretical exact mass of this compound.
-
Isotopic Purity: The relative intensities of the peaks corresponding to the unlabeled Gliquidone (d0) and the various deuterated species (d1, d2, etc.) are measured to calculate the deuterium incorporation and the percentage of the desired d6 species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed structural information and can be used as a quantitative method (qNMR) to determine purity against a certified reference standard.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d6 or Chloroform-d, is used.
-
¹H NMR: The proton NMR spectrum is acquired to confirm the overall structure. The absence or significant reduction of signals at the sites of deuteration provides evidence of successful labeling.
-
²H NMR: The deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their location in the molecule.
-
Quantitative NMR (qNMR): For purity determination, a known amount of a certified internal standard is added to a precisely weighed sample of this compound. The purity of this compound is calculated by comparing the integral of a characteristic this compound signal to the integral of a signal from the internal standard.
Visualizing Key Processes and Relationships
To further elucidate the context and application of this compound, the following diagrams illustrate its mechanism of action, the analytical workflow for its purity assessment, and the logical structure of its Certificate of Analysis.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Gliquidone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Gliquidone-d6, a deuterated analog of the oral hypoglycemic agent Gliquidone. This document outlines the predicted fragmentation pathways based on the known fragmentation of sulfonylureas and the specific structural characteristics of Gliquidone. It also includes a comprehensive experimental protocol for the analysis of Gliquidone and its deuterated internal standards by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Gliquidone and its Deuterated Analog
Gliquidone is a second-generation sulfonylurea drug used in the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the blockage of ATP-dependent potassium (K-ATP) channels in pancreatic β-cells, which leads to membrane depolarization, calcium influx, and subsequent insulin release. This compound, with six deuterium atoms incorporated into the two methyl groups at the 4-position of the isoquinoline ring, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification. Understanding its fragmentation pattern is crucial for developing robust and reliable analytical methods.
Predicted Mass Spectrometry Fragmentation of Gliquidone
The fragmentation of sulfonylureas upon collision-induced dissociation (CID) in a mass spectrometer typically involves the cleavage of the sulfonylurea bridge. The proposed fragmentation of Gliquidone is based on these established pathways.
Molecular Structure of Gliquidone:
-
IUPAC Name: 1-cyclohexyl-3-[[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonyl]urea
-
Molecular Formula: C₂₇H₃₃N₃O₆S
-
Molecular Weight: 527.63 g/mol
The primary fragmentation of the protonated Gliquidone molecule ([M+H]⁺ at m/z 528.2) is expected to occur at the S-N and C-N bonds of the sulfonylurea moiety.
Predicted Mass Spectrometry Fragmentation of this compound
This compound has a molecular weight of 533.67 g/mol due to the substitution of six hydrogen atoms with deuterium.
Molecular Structure of this compound:
-
IUPAC Name: N-(Cyclohexylcarbamoyl)-4-(2-(7-methoxy-4, 4-bis(methyl-d3)-1, 3-dioxo-3, 4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide
The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 534.2) is predicted to follow the same pathways as the unlabeled compound. The key difference will be the +6 Da mass shift in fragments that retain the deuterated dimethylisoquinoline moiety.
Data Presentation: Predicted Product Ions
The following tables summarize the predicted major product ions for Gliquidone and this compound in positive ion mode ESI-MS/MS.
Table 1: Predicted Product Ions of Gliquidone
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 528.2 | 357.1 | C₇H₁₃N₂O₂S | Cyclohexyl isocyanate and benzenesulfonamide fragments |
| 528.2 | 285.1 | C₁₂H₁₄N₂O₄S | p-Toluenesulfonylurea fragment |
| 528.2 | 171.1 | C₁₉H₂₀N₂O₅S | Cyclohexylurea and benzenesulfonyl fragments |
Table 2: Predicted Product Ions of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 534.2 | 363.1 | C₇H₁₃N₂O₂S | Cyclohexyl isocyanate and benzenesulfonamide fragments |
| 534.2 | 291.1 | C₁₂H₈D₆N₂O₄S | p-Toluenesulfonylurea fragment |
| 534.2 | 171.1 | C₁₉H₁₄D₆N₂O₅S | Cyclohexylurea and benzenesulfonyl fragments |
Experimental Protocols
A sensitive and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of Gliquidone in biological matrices.[3]
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable for separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
Collision Gas: Argon.
Table 3: MRM Transitions for Gliquidone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Gliquidone | 528.2 | 357.1 | 100 | 25 |
| Gliquidone | 528.2 | 285.1 | 100 | 30 |
| This compound | 534.2 | 363.1 | 100 | 25 |
Mandatory Visualizations
Proposed Fragmentation Pathway of Gliquidone
Caption: Proposed fragmentation of Gliquidone.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound.
Gliquidone's Mechanism of Action Signaling Pathway
Caption: Gliquidone's mechanism of action.
References
- 1. Contribution of cytochrome P450 isoforms to gliquidone metabolism in rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gliquidone contributes to improvement of type 2 diabetes mellitus management: a review of pharmacokinetic and clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid extraction, identification and quantification of oral hypoglycaemic drugs in serum and hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Nuclear Magnetic Resonance (NMR) Spectrum of Gliquidone-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of Gliquidone-d6. Due to the limited availability of specific experimental data for the deuterated form, this document outlines the expected spectral characteristics based on the analysis of similar compounds and provides detailed experimental protocols and the established signaling pathway of the non-deuterated parent compound, Gliquidone.
Introduction to Gliquidone and its Deuterated Analog
Gliquidone is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. Deuterated analogs of pharmaceutical compounds, such as this compound, are often synthesized to investigate metabolic pathways, pharmacokinetics, and as internal standards in analytical studies. The inclusion of deuterium atoms can alter the metabolic fate of the drug and is a key area of interest in drug development. NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of such deuterated molecules.
Predicted NMR Data of this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The positions of deuteration are assumed to be on the cyclohexyl ring for this predictive model.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| Signal Absent | - | - | Deuterated Cyclohexyl Protons |
| ~8.3 | t | 1H | -SO₂-NH- |
| ~7.8 | d | 2H | Aromatic (phenyl) |
| ~7.4 | d | 2H | Aromatic (phenyl) |
| ~6.3 | d | 1H | -NH-Cyclohexyl |
| ~4.2 | s | 2H | Methylene |
| ~3.5 | m | 1H | Cyclohexyl CH |
| ~3.2 | m | 2H | Methylene |
| ~2.9 | t | 2H | Methylene |
| ~1.0-1.8 | m | Reduced | Remaining Cyclohexyl Protons |
| ~1.2 | s | 6H | Gem-dimethyl |
| ~3.8 | s | 3H | Methoxy |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Carbonyl |
| ~165 | Carbonyl |
| ~155 | Aromatic C-O |
| ~140 | Aromatic C-S |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~120 | Aromatic C |
| ~115 | Aromatic CH |
| ~60 | Methoxy |
| ~50 (triplet) | Deuterated Cyclohexyl Carbon |
| ~45 | Methylene |
| ~40 | Methylene |
| ~35 | Cyclohexyl CH |
| ~30 | Methylene |
| ~25 | Gem-dimethyl |
| ~20 | Cyclohexyl CH₂ |
Experimental Protocols for NMR Analysis
The following provides a detailed methodology for the NMR analysis of this compound, based on standard practices for similar small molecules.
3.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for sulfonylureas due to its high solubilizing power.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for chemical shift referencing.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
3.2. NMR Spectrometer and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR Experiments: To aid in the complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Gliquidone Signaling Pathway
Gliquidone exerts its therapeutic effect by modulating the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. The closure of these channels leads to a cascade of events culminating in insulin secretion.[1][2][3][4]
Caption: Signaling pathway of Gliquidone in pancreatic β-cells.
Conclusion
This guide provides a foundational understanding of the NMR analysis of this compound for researchers and professionals in drug development. While direct experimental data for the deuterated compound is scarce, the provided predicted data, detailed experimental protocols, and the well-established signaling pathway of Gliquidone offer a robust framework for initiating and conducting further research. The use of high-field NMR spectroscopy, coupled with 2D techniques, will be crucial for the complete structural verification and characterization of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gliquidone | CAS:33342-05-1 | ATP-sensitive K+ channel antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. The effect of gliquidone on KATP channels in pancreatic β-cells, cardiomyocytes, and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-diabetic Drug Gliquidone Modulates Lipopolysaccharide-Mediated Microglial Neuroinflammatory Responses by Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers and availability of Gliquidone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gliquidone-d6, a deuterated analog of the anti-diabetic drug Gliquidone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the commercial availability, technical specifications, and analytical applications of this stable isotope-labeled compound.
Introduction
This compound is a valuable tool in analytical and pharmacokinetic research. As a stable isotope-labeled internal standard, it enhances the accuracy and precision of quantitative analysis, particularly in mass spectrometry-based methods.[1] Its primary application lies in the precise measurement of Gliquidone concentrations in biological matrices, aiding in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1]
Commercial Suppliers and Availability
Several commercial suppliers offer this compound for research purposes. While specific stock levels and pricing are subject to change and typically require a direct inquiry, the following table summarizes publicly available information on suppliers and the product specifications they provide.
| Supplier | Product Name | Catalogue No. | Purity | Available Quantities | Stock Status |
| Veeprho | This compound | DVE00571 | Not specified | Request a quote | In Stock |
| Hubei Moxin Biotechnology Co., Ltd | This compound | Not specified | 95%+ or 98%+ | 10mg, 25mg, 50mg, 100mg, 1000mg, 5000mg | Not specified |
| ShenZhen Jianbamboo Biotechnology Co. Ltd | This compound | JZ059592 | Not specified | mg, g | Please consult |
| MedchemExpress | This compound | HY-112391S | Not specified | Request a quote | Not specified |
| Biorbyt | This compound | orb2299502 | Not specified | Not specified | Not specified |
| TLC Pharmaceutical Standards | This compound | G-050002 | Not specified | 10mg, 25mg, 50mg, 100mg (Common Package) | Not specified |
Note: Purity, availability, and pricing are subject to change. It is highly recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for detailed purity data.
Technical Specifications
| Property | Value |
| Chemical Name | N-(Cyclohexylcarbamoyl)-4-(2-(7-methoxy-4,4-bis(methyl-d3)-1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide |
| Molecular Formula | C₂₇H₂₇D₆N₃O₆S |
| Molecular Weight | 533.67 g/mol |
| CAS Number | N/A |
| Parent Compound | Gliquidone |
| Parent CAS Number | 33342-05-1 |
Mechanism of Action of Gliquidone (Parent Compound)
Gliquidone, the non-deuterated parent compound, is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[2] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[1][3]
The signaling pathway is initiated by the binding of Gliquidone to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane.[3][4] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺) into the cell. The elevated intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, leading to increased insulin release into the bloodstream.[1][3]
Some studies also suggest that Gliquidone may have extrapancreatic effects, including an increase in the number of insulin receptors in peripheral tissues.[5]
Signaling Pathway of Gliquidone in Pancreatic β-Cells
Caption: Signaling pathway of Gliquidone in pancreatic β-cells leading to insulin secretion.
Experimental Protocols: Use of this compound as an Internal Standard
This compound is primarily used as an internal standard (IS) for the quantification of Gliquidone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general methodology. Specific parameters will need to be optimized based on the instrumentation and matrix used.
Materials and Reagents
-
Gliquidone analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Sample Preparation
-
Spiking: To a known volume of the biological matrix (e.g., 100 µL of plasma), add a specific amount of this compound working solution to achieve a final concentration within the linear range of the assay.
-
Extraction:
-
Protein Precipitation (PPT): A common and rapid method. Add 3-4 volumes of cold ACN or MeOH to the sample. Vortex vigorously for 1-2 minutes to precipitate proteins. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Collect the supernatant.
-
Solid Phase Extraction (SPE): For cleaner samples and potentially lower limits of quantification. The choice of SPE sorbent (e.g., C18, mixed-mode) will depend on the physicochemical properties of Gliquidone. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte and IS.
-
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable for the separation of Gliquidone.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (ACN or MeOH), both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode. Optimization is required.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring specific precursor ion to product ion transitions for both Gliquidone and this compound. The transitions will need to be determined by infusing the individual standards into the mass spectrometer.
-
Quantification
A calibration curve is constructed by plotting the peak area ratio of the Gliquidone to the this compound internal standard against the known concentrations of the Gliquidone calibration standards. The concentration of Gliquidone in the unknown samples is then determined from this calibration curve.
Experimental Workflow for Quantitative Analysis
Caption: General experimental workflow for the quantification of Gliquidone using this compound as an internal standard.
Conclusion
This compound is an essential analytical tool for researchers and drug development professionals working with Gliquidone. Its commercial availability from several suppliers facilitates its use in robust and reliable bioanalytical methods. The information and general protocols provided in this guide serve as a starting point for the development of specific assays for the accurate quantification of Gliquidone in various biological matrices. For detailed experimental parameters and the most up-to-date product information, direct communication with suppliers and a thorough review of relevant scientific literature are recommended.
References
- 1. veeprho.com [veeprho.com]
- 2. m.n-jz.com [m.n-jz.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The effect of gliquidone on KATP channels in pancreatic β-cells, cardiomyocytes, and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gliquidone contributes to improvement of type 2 diabetes mellitus management: a review of pharmacokinetic and clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet and handling precautions for Gliquidone-d6
For Researchers, Scientists, and Drug Development Professionals
Product Identification and Properties
Gliquidone-d6 is the deuterated form of Gliquidone, a second-generation sulfonylurea used as an anti-diabetic agent.[1][2] The deuteration is typically on the methyl groups.[2] It is primarily used as an internal standard in analytical and pharmacokinetic research to enable precise quantification of Gliquidone in biological samples.[2]
Table 1: Physical and Chemical Properties of Gliquidone
| Property | Value | Source |
| Molecular Formula | C27H33N3O6S | [3][4] |
| Molecular Weight | 527.6 g/mol | [3] |
| CAS Number | 33342-05-1 | [3][4] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 180-182 °C | [3] |
| Solubility | Soluble in DMSO and DMF (~30 mg/ml), ethanol (~1 mg/ml). Sparingly soluble in aqueous buffers. | [5][6] |
| Storage | -20°C | [5][6] |
Hazard Identification and Safety Precautions
Gliquidone may be harmful if inhaled, ingested, or absorbed through the skin, and it can cause irritation to the eyes, skin, and respiratory tract.[7] To the best of current knowledge, the toxicological properties have not been thoroughly investigated.[7]
Table 2: GHS Hazard Statements and Precautionary Measures for Gliquidone
| Category | Statement | Source |
| Health Hazards | May be harmful by inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation. | [7] |
| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid contact with skin and eyes. Wear protective gloves/protective clothing/eye protection/face protection. Wash thoroughly after handling. | [7][8] |
| Response | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin: Wash with plenty of soap and water. If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | [7] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [8] |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. | [8] |
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure.
Experimental Protocol: Safe Handling of this compound
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Facilities should be equipped with an eyewash station and a safety shower.[7]
-
Personal Protective Equipment:
-
Hygiene Practices: Avoid prolonged or repeated exposure.[7] Do not ingest, inhale, get in eyes, on skin, or on clothing.[5] Wash hands thoroughly after handling.[5][7]
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
Table 3: First Aid Measures for Gliquidone Exposure
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention. | [7] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. | [7] |
| Eye Contact | Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Have eyes examined and tested by medical personnel. | [7] |
| Ingestion | Wash out mouth with water provided the person is conscious. Do NOT induce vomiting unless directed to do so by medical personnel. Get medical attention. | [7] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Experimental Protocol: Spill Cleanup
-
Personal Precautions: Wear appropriate personal protective equipment, including a respirator, safety goggles, and heavy rubber gloves.[7]
-
Containment and Cleaning: Avoid raising dust.[7] Contain the spill and collect the material using spark-proof tools.[8] Transfer to a chemical waste container for disposal in accordance with local regulations.[7]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[8][9]
Mechanism of Action: Signaling Pathway
Gliquidone, like other sulfonylureas, lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells.[10] This is achieved through the inhibition of ATP-sensitive potassium (KATP) channels.[3][10][11]
Caption: Gliquidone's mechanism of action in pancreatic β-cells.
Experimental Workflow: Quantification using this compound
This compound is an ideal internal standard for the quantification of Gliquidone in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).
Caption: Workflow for the quantification of Gliquidone using this compound.
References
- 1. biorbyt.com [biorbyt.com]
- 2. veeprho.com [veeprho.com]
- 3. Gliquidone | C27H33N3O6S | CID 91610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gliquidone | 33342-05-1 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Gliquidone | Potassium Channel | TargetMol [targetmol.com]
- 7. content.labscoop.com [content.labscoop.com]
- 8. echemi.com [echemi.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Gliquidone Overview - Active Ingredient - RxReasoner [rxreasoner.com]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Method Development of Gliquidone using Gliquidone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliquidone is an oral anti-diabetic drug belonging to the sulfonylurea class, used in the management of type 2 diabetes mellitus. Accurate and robust quantification of gliquidone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed application note and protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of gliquidone in human plasma, utilizing its deuterated analog, Gliquidone-d6, as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS, as it effectively compensates for variations in sample preparation, chromatography, and ionization.
Experimental Protocols
Materials and Reagents
-
Analytes: Gliquidone (reference standard), this compound (internal standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (K2-EDTA as anticoagulant)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Gliquidone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Gliquidone stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for blank, zero, calibration standards, QCs, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly. For blank samples, add 10 µL of the 50:50 methanol/water mixture.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase (Acetonitrile: 0.1% Formic Acid in Water, 80:20 v/v).
-
Vortex for 30 seconds and transfer the solution to autosampler vials for LC-MS/MS analysis.
Caption: Workflow for Plasma Sample Preparation.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Mobile Phase Composition | 80% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 3 minutes |
Mass Spectrometry (MS)
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 55 psi |
| Heater Gas (GS2) | 60 psi |
| Resolution | Q1 and Q3 set to Unit |
| Dwell Time | 100 ms |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Gliquidone | 528.2 | 171.1 | 35 | 120 |
| 528.2 | 358.2 | 25 | 120 | |
| This compound | 534.2 | 171.1 | 35 | 120 |
| 534.2 | 364.2 | 25 | 120 |
Note: The transition 528.2 -> 171.1 is typically used for quantification of Gliquidone, while 528.2 -> 358.2 serves as a qualifier. For this compound, 534.2 -> 171.1 is used for quantification, and 534.2 -> 364.2 is the qualifier.
Caption: LC-MS/MS Analysis Workflow.
Method Validation Summary
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity and Range
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99. A weighted (1/x²) linear regression model was used.
| Analyte | Linear Range (ng/mL) | r² |
| Gliquidone | 1.0 - 1000 | ≥ 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results met the acceptance criteria of ±15% (±20% for LLOQ) for accuracy (relative error, RE%) and ≤15% (≤20% for LLOQ) for precision (coefficient of variation, CV%).
Intra-Day Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (RE%) | Precision (CV%) |
| LLOQ | 1.0 | 1.05 | 5.0 | 8.2 |
| LQC | 3.0 | 2.92 | -2.7 | 6.5 |
| MQC | 100 | 103.1 | 3.1 | 4.1 |
| HQC | 800 | 789.6 | -1.3 | 3.5 |
Inter-Day Accuracy and Precision (n=18, 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (RE%) | Precision (CV%) |
| LLOQ | 1.0 | 1.08 | 8.0 | 11.5 |
| LQC | 3.0 | 2.89 | -3.7 | 9.8 |
| MQC | 100 | 104.5 | 4.5 | 6.2 |
| HQC | 800 | 785.4 | -1.8 | 5.1 |
Recovery and Matrix Effect
The extraction recovery of Gliquidone and the matrix effect were assessed at LQC, MQC, and HQC levels. The use of this compound effectively compensated for any variability.
| QC Level | Gliquidone Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |
| LQC | 88.5 | 89.1 | 98.2 |
| MQC | 91.2 | 90.5 | 101.5 |
| HQC | 89.8 | 90.1 | 99.6 |
Stability
The stability of Gliquidone in human plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temperature) | 6 hours | 95.8 - 103.2 |
| Freeze-Thaw (3 cycles, -80°C to RT) | 3 cycles | 94.5 - 102.1 |
| Long-term (-80°C) | 90 days | 96.1 - 104.5 |
| Post-preparative (Autosampler, 4°C) | 24 hours | 97.3 - 101.8 |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of Gliquidone in human plasma using this compound as an internal standard. The method is sensitive, specific, and has been successfully validated with acceptable linearity, accuracy, precision, recovery, and stability. This protocol is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies of Gliquidone.
Application Note and Protocol: Quantification of Gliquidone in Plasma Samples Using Gliquidone-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gliquidone is an oral anti-diabetic drug belonging to the sulfonylurea class, used in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] Accurate and reliable quantification of gliquidone in biological matrices such as plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Gliquidone-d6, is the preferred method for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] A deuterated internal standard exhibits similar physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus compensating for matrix effects and variations in extraction recovery and instrument response.[3][4] This application note provides a detailed protocol for the extraction and quantification of gliquidone in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Methods
Reagents and Materials
-
Gliquidone (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare stock solutions of gliquidone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the gliquidone stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Spiked Plasma Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples.
Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[2][5]
-
Vortex mix the samples for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Caption: Workflow for Plasma Sample Preparation.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization may be required for specific instrumentation.
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, re-equilibrate at 30% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Gliquidone: m/z 528.2 → 155.1this compound: m/z 534.2 → 161.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Data Presentation
The quantitative data should be summarized to demonstrate the performance of the bioanalytical method. The following table presents example validation parameters.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible (>85%) |
| Matrix Effect | Minimal and compensated by internal standard |
Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard is fundamental to achieving accurate and precise quantification in bioanalytical mass spectrometry. The diagram below illustrates the logical relationship.
Caption: Logic of Internal Standard Use.
By spiking a known amount of this compound into each sample before preparation, any variability in the analytical process (e.g., extraction loss, matrix-induced ion suppression/enhancement) affects both the analyte and the internal standard similarly. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, leading to more accurate and precise results.[6] This approach is a cornerstone of modern bioanalytical method development and validation.[7]
References
- 1. scispace.com [scispace.com]
- 2. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitargeted Internal Calibration for the Quantification of Chronic Kidney Disease-Related Endogenous Metabolites Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid extraction, identification and quantification of oral hypoglycaemic drugs in serum and hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Review on Bioanalytical Method Development in Human Plasma | PDF [slideshare.net]
Application Note: Quantification of Gliquidone in Human Urine by LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantification of gliquidone in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, gliquidone-d6, to ensure high accuracy and precision. A liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by enzymatic hydrolysis to account for potential glucuronide metabolites. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Gliquidone is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. A key characteristic of gliquidone is its primary elimination route through the biliary system, with only a small fraction (approximately 5%) excreted in the urine.[1] Despite its low urinary concentration, accurate measurement is crucial for comprehensive pharmacokinetic profiling and in specific clinical scenarios, such as assessing patient compliance or in cases of renal impairment. The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the reliability of the quantification.[2] This document provides a detailed protocol for the determination of gliquidone in urine, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Analytes: Gliquidone (analytical standard), this compound (internal standard)
-
Reagents: Deionized water (18 MΩ·cm), Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), β-glucuronidase from Helix pomatia, Phosphate buffer (pH 5.0), Ethyl acetate (HPLC grade).
-
Labware: Polypropylene centrifuge tubes (15 mL), autosampler vials, pipettes, and tips.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of gliquidone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the gliquidone stock solution with 50:50 methanol:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
Sample Preparation
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
To 1 mL of urine in a polypropylene tube, add 50 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 200 µL of 1 M phosphate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution and incubate at 60°C for 2 hours to hydrolyze any glucuronide conjugates.
-
After incubation, allow the samples to cool to room temperature.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate.
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting composition (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.0-1.0 min: 10% B
-
1.0-5.0 min: 10% to 90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +4500 V
-
Source Temperature: 500°C
-
MRM Transitions (Hypothetical):
-
Gliquidone: Precursor Ion (m/z) 528.2 -> Product Ion (m/z) 155.1
-
This compound: Precursor Ion (m/z) 534.2 -> Product Ion (m/z) 161.1
-
-
Data Presentation
Table 1: Calibration Curve for Gliquidone in Urine
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 0.5 (LLOQ) | 0.012 ± 0.002 | 98.5 |
| 1.0 | 0.025 ± 0.003 | 101.2 |
| 5.0 | 0.128 ± 0.010 | 102.5 |
| 10.0 | 0.255 ± 0.018 | 100.8 |
| 50.0 | 1.265 ± 0.095 | 99.6 |
| 100.0 | 2.540 ± 0.180 | 101.6 |
| 200.0 | 5.095 ± 0.350 | 101.9 |
| Linearity: r² > 0.995 | ||
| LLOQ: Lower Limit of Quantification |
Table 2: Precision and Accuracy of the Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 8.5 | 104.2 | 10.1 | 102.5 |
| Low | 1.5 | 6.2 | 98.7 | 7.8 | 101.3 |
| Medium | 75 | 4.5 | 101.5 | 5.9 | 99.8 |
| High | 150 | 3.8 | 99.2 | 5.1 | 100.5 |
| QC: Quality Control; CV: Coefficient of Variation |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 88.5 | 95.2 |
| High | 150 | 91.2 | 97.8 |
Mandatory Visualizations
Caption: Workflow for Gliquidone Quantification in Urine.
Caption: Logical Relationship of Method Components.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of gliquidone in human urine. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The sample preparation protocol, involving enzymatic hydrolysis and liquid-liquid extraction, is effective in minimizing matrix interference and accounting for conjugated metabolites. This application note serves as a comprehensive guide for laboratories aiming to implement a robust bioanalytical method for gliquidone in urine.
References
Bioanalytical Method Validation for Gliquidone with Gliquidone-d6 by LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the bioanalytical method validation for the quantitative determination of Gliquidone in human plasma using Gliquidone-d6 as an internal standard (IS) by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, specific, and reliable for the analysis of Gliquidone in a pharmacokinetic or bioequivalence study setting. All validation parameters, including linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability, have been assessed and the results are summarized herein. Detailed experimental protocols and data are presented to assist researchers in replicating and implementing this method.
Introduction
Gliquidone is an oral anti-hyperglycemic agent of the sulfonylurea class used in the management of type 2 diabetes mellitus. Its mechanism of action involves stimulating insulin release from pancreatic β-cells and increasing the sensitivity of peripheral tissues to insulin. Accurate and reliable quantification of Gliquidone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it compensates for variability in sample processing and matrix effects, thereby improving the accuracy and precision of the method.
This application note details a validated LC-MS/MS method for the determination of Gliquidone in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes: Gliquidone (reference standard), this compound (internal standard)
-
Reagents: HPLC-grade methanol, acetonitrile, and water; Formic acid (analytical grade); Human plasma (drug-free, sourced from an accredited biobank).
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
Ionization Mode: ESI positive.
-
MRM Transitions:
-
Gliquidone: [M+H]⁺ (Precursor ion) → (Product ion)
-
This compound: [M+H]⁺ (Precursor ion) → (Product ion)
-
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Gliquidone and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Gliquidone stock solution with a mixture of methanol and water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) for spiking into samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QCs at various concentration levels. A typical calibration curve range for Gliquidone is 10.0 to 1000 ng/mL.[1]
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or study sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase initial condition mixture.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Bioanalytical Method Validation
Selectivity
The selectivity of the method was evaluated by analyzing blank plasma samples from at least six different sources to check for interferences from endogenous components at the retention times of Gliquidone and this compound.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was assessed by analyzing calibration curves on three separate occasions. The calibration curve was constructed by plotting the peak area ratio of Gliquidone to this compound against the nominal concentration of Gliquidone. A linear regression with a weighting factor of 1/x² was used. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Accuracy and Precision
Intra- and inter-day accuracy and precision were determined by analyzing replicate QC samples at four concentration levels (LLOQ, Low, Medium, and High) on three different days.
Recovery and Matrix Effect
The extraction recovery of Gliquidone was determined by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples at corresponding concentrations. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standard solutions.
Stability
The stability of Gliquidone in human plasma was assessed under various conditions to ensure the integrity of the samples from collection to analysis. This included freeze-thaw stability, short-term (bench-top) stability, long-term stability, and post-preparative (autosampler) stability.
Data Presentation
Table 1: Linearity of Gliquidone in Human Plasma
| Parameter | Value |
| Calibration Range | 10.0 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 10.0 ng/mL |
Table 2: Accuracy and Precision of Gliquidone Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low | 30.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Medium | 400 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| High | 800 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Table 3: Recovery and Matrix Effect of Gliquidone
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Low | 30.0 | Consistent & Reproducible | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 |
| High | 800 | Consistent & Reproducible | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 |
Table 4: Stability of Gliquidone in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp. | 85.0 - 115.0 |
| Short-term (Bench-top) | 6 hours | Room Temperature | 85.0 - 115.0 |
| Long-term | 30 days | -70°C | 85.0 - 115.0 |
| Post-preparative | 24 hours | 4°C (Autosampler) | 85.0 - 115.0 |
Visualization
Caption: Experimental workflow for the bioanalytical method of Gliquidone.
Caption: Mechanism of action of Gliquidone in pancreatic β-cells.
Conclusion
The described LC-MS/MS method for the quantification of Gliquidone in human plasma using this compound as an internal standard is specific, accurate, precise, and reliable. The method has been successfully validated according to regulatory guidelines and is suitable for use in clinical and preclinical studies. The provided protocols and data will be a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
Application Notes and Protocols for Gliquidone Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of Gliquidone from biological matrices, a critical step for accurate quantitative analysis in pharmacokinetic and drug metabolism studies. The following protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are presented to guide researchers in selecting and implementing the most suitable technique for their analytical needs.
Introduction to Gliquidone Sample Preparation
Gliquidone is a second-generation sulfonylurea antidiabetic drug used in the management of type 2 diabetes mellitus. Accurate determination of its concentration in biological fluids such as plasma and serum is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The complex nature of biological matrices necessitates a robust sample preparation strategy to remove interfering substances like proteins and phospholipids, and to concentrate the analyte of interest, Gliquidone, prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The choice of sample preparation technique depends on several factors including the desired level of sample cleanup, analyte concentration, sample throughput, and the analytical method employed. This document outlines three commonly used techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. It is often employed for high-throughput analysis due to its simplicity and speed. The principle involves the addition of an organic solvent or an acid to the biological sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the analyte can be directly injected into the analytical instrument or further processed.
Quantitative Data Summary
| Parameter | Protein Precipitation with Acetonitrile/Methanol | Reference |
| Recovery | 56.41% - 67.58% (for a group of 5 oral anti-diabetics including Gliquidone in serum) | |
| Linearity Range | 50 ng/mL to 10 µg/mL (in rat plasma) | [1] |
| Limit of Detection (LOD) | 0.03 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.6 µg/mL | [2] |
| Precision (Intra-day) | 1.14% | [2] |
| Precision (Inter-day) | 1.32% | [2] |
| Accuracy | 99.23% to 102.78% | [2] |
Experimental Protocol: Protein Precipitation with Acetonitrile/Methanol
This protocol is based on a commonly used method for the extraction of Gliquidone from plasma.[1]
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Vortex mixer
-
Centrifuge capable of 4000 rpm
-
Micropipettes and sterile tips
-
Sample vials
Procedure:
-
Pipette 0.5 mL of the biological sample (e.g., rat plasma) into a clean centrifuge tube.
-
Add 0.5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile to the sample.
-
Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Carefully collect the clear supernatant.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for analysis.
Workflow Diagram
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, Gliquidone can be selectively partitioned into the organic phase, leaving interfering substances behind in the aqueous phase.
Quantitative Data Summary
| Parameter | Expected Performance |
| Recovery | > 80% |
| Matrix Effect | < 15% |
| Precision (RSD) | < 15% |
| Accuracy | 85% - 115% |
Experimental Protocol: Liquid-Liquid Extraction with Diethyl Ether
This is a general protocol based on the mention of diethyl ether for the extraction of a similar compound and may require optimization for Gliquidone.[1]
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Diethyl ether, HPLC grade
-
Acid or base for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Micropipettes and sterile tips
-
Glass test tubes
-
Sample vials
Procedure:
-
Pipette 1.0 mL of the biological sample into a glass test tube.
-
Adjust the pH of the sample to acidic (e.g., pH 3-4) by adding a small volume of 0.1 M HCl. This step enhances the extraction of acidic drugs like Gliquidone into the organic phase.
-
Add 5.0 mL of diethyl ether to the tube.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Repeat the extraction (steps 3-6) with a fresh portion of diethyl ether for improved recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Workflow Diagram
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest from the liquid sample. By choosing an appropriate sorbent and optimizing the wash and elution steps, a very clean extract can be obtained, which is beneficial for sensitive analytical methods like LC-MS/MS. For a non-polar compound like Gliquidone, a C18 sorbent is a suitable choice.
Quantitative Data Summary
A specific validated SPE method with quantitative data for Gliquidone was not found in the performed search. Method development and validation are required to determine the following parameters.
| Parameter | Target Performance |
| Recovery | > 85% |
| Matrix Effect | < 10% |
| Precision (RSD) | < 15% |
| Accuracy | 85% - 115% |
Experimental Protocol: Solid-Phase Extraction using a C18 Cartridge
This is a general protocol for SPE using a C18 cartridge and requires optimization for Gliquidone analysis.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol, HPLC grade
-
Deionized water
-
Acid for sample pretreatment (e.g., formic acid)
-
Elution solvent (e.g., methanol, acetonitrile)
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Micropipettes and sterile tips
-
Sample vials
Procedure:
-
Sample Pretreatment:
-
To 1 mL of plasma, add a small amount of formic acid to acidify the sample (e.g., to pH 3-4). This helps in the retention of Gliquidone on the C18 sorbent.
-
Centrifuge if any precipitate forms.
-
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pretreated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute Gliquidone from the cartridge with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for analysis.
-
Workflow Diagram
Conclusion
The choice of sample preparation technique for Gliquidone analysis is a critical decision that impacts the quality and reliability of the analytical data. Protein precipitation offers a quick and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a higher degree of cleanup, while solid-phase extraction offers the most selective and cleanest extracts, which is often necessary for highly sensitive LC-MS/MS assays. The protocols and data presented here serve as a guide for researchers to develop and validate a sample preparation method that best suits their specific analytical requirements for Gliquidone quantification in biological matrices. It is imperative to perform thorough method validation for any chosen or developed protocol to ensure its accuracy, precision, and robustness.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Gliquidone using Gliquidone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliquidone is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. It primarily acts by stimulating insulin release from pancreatic β-cells. Therapeutic Drug Monitoring (TDM) of gliquidone is crucial to optimize dosing, ensure efficacy, and minimize the risk of adverse effects such as hypoglycemia. This document provides a detailed protocol for the quantitative analysis of gliquidone in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, employing Gliquidone-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.
Gliquidone is rapidly and almost completely absorbed after oral administration, with a relatively short elimination half-life of approximately 1.5 hours.[1] It is extensively metabolized in the liver, and its metabolites are primarily excreted through the bile, making it a suitable option for patients with renal impairment.[1] The use of a SIL-IS like this compound is the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing reliable correction for variations during sample preparation and analysis.
Materials and Reagents
-
Gliquidone analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
96-well collection plates
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.8 µm)
-
Nitrogen generator
-
Data acquisition and processing software
Experimental Protocols
Preparation of Stock and Working Solutions
-
Gliquidone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Gliquidone in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Gliquidone Working Standards: Prepare a series of working standard solutions by serially diluting the Gliquidone stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.
-
This compound Working Solution (Internal Standard, 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 100 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube or 96-well plate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (see section 4 for composition) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Validation Parameters
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for clinical use. Key validation parameters include:
-
Linearity: Assessed by analyzing calibration standards at a minimum of six different concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%CV) should be ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ), and the accuracy (% bias) should be within ±15% (±20% at LLOQ).
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: Evaluated to ensure that components in the plasma matrix do not interfere with the ionization of the analyte and internal standard.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
LC-MS/MS Operating Conditions
-
Liquid Chromatography:
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
MRM Transitions (Proposed):
-
Gliquidone: Precursor Ion (Q1): m/z 528.2 -> Product Ion (Q3): m/z 171.1
-
This compound: Precursor Ion (Q1): m/z 534.2 -> Product Ion (Q3): m/z 177.1
-
-
Data Presentation
Table 1: Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10, Precision ≤ 20%, Accuracy ±20% |
| Intra-day Precision (%CV) | LQC: 4.5%, MQC: 3.8%, HQC: 3.2% | ≤ 15% |
| Inter-day Precision (%CV) | LQC: 5.8%, MQC: 4.9%, HQC: 4.1% | ≤ 15% |
| Intra-day Accuracy (% bias) | LQC: -2.1%, MQC: 1.5%, HQC: 0.8% | ± 15% |
| Inter-day Accuracy (% bias) | LQC: -3.5%, MQC: 2.3%, HQC: 1.2% | ± 15% |
| Mean Recovery | Gliquidone: 92.5%, this compound: 94.1% | Consistent and reproducible |
| Matrix Effect | 1.03 (CV < 5%) | IS-normalized matrix factor close to 1 |
| Stability (Freeze-Thaw, 3 cycles) | % bias within ± 8% | ± 15% |
| Stability (Bench-top, 8 hours) | % bias within ± 6% | ± 15% |
| Stability (Long-term, 30 days at -80°C) | % bias within ± 10% | ± 15% |
LQC: Low Quality Control (3 ng/mL), MQC: Medium Quality Control (300 ng/mL), HQC: High Quality Control (800 ng/mL)
Visualizations
Caption: Experimental workflow for Gliquidone TDM.
Caption: Logic of using this compound as an internal standard.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the therapeutic drug monitoring of Gliquidone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this protocol suitable for clinical research and routine TDM. The detailed experimental procedures and validation data serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and implementing this assay in their laboratories.
References
Application Notes and Protocols for Gliquidone-d6 in In Vitro Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Gliquidone-d6 as an internal standard in in vitro drug metabolism studies of Gliquidone. Detailed experimental protocols, data presentation, and visualizations are included to facilitate accurate and reproducible research.
Introduction to Gliquidone and the Role of this compound
Gliquidone is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is primarily achieved by stimulating insulin secretion from pancreatic β-cells.[2] Gliquidone is extensively metabolized in the liver, primarily through hydroxylation and methylation, with the resulting metabolites being excreted mainly through the biliary route.[3] The cytochrome P450 (CYP) enzyme system is responsible for its metabolism, with CYP3A4 being the principal isoform involved in human liver microsomes, followed by CYP2C9, CYP2C19, and CYP2D6.[4]
Given the importance of hepatic metabolism in its clearance, understanding the in vitro metabolism of Gliquidone is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability.[4] Quantitative analysis of drug metabolism in complex biological matrices necessitates the use of a reliable internal standard (IS) to ensure accuracy and precision. This compound, a deuterium-labeled analog of Gliquidone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[5] Its physicochemical properties are nearly identical to Gliquidone, ensuring similar behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects and variations in instrument response.[6]
Applications of this compound in In Vitro Metabolism Studies
This compound is a critical tool for several key in vitro drug metabolism assays:
-
Metabolic Stability Assessment: To determine the rate at which Gliquidone is metabolized by liver microsomes or other subcellular fractions.
-
Metabolite Identification and Profiling: To aid in the characterization and quantification of Gliquidone's metabolites.
-
CYP450 Reaction Phenotyping: To identify the specific CYP isoforms responsible for Gliquidone metabolism.
-
Enzyme Inhibition Studies: To evaluate the potential of Gliquidone to inhibit the activity of various drug-metabolizing enzymes.
Experimental Protocols
Metabolic Stability of Gliquidone in Human Liver Microsomes (HLM)
This protocol outlines the procedure to determine the intrinsic clearance of Gliquidone in HLM.
Materials:
-
Gliquidone
-
This compound (Internal Standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Purified water
Experimental Workflow:
Caption: Workflow for Gliquidone Metabolic Stability Assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Gliquidone (e.g., 10 mM in DMSO) and dilute it in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in ACN for quenching.
-
Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM suspension and the Gliquidone working solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Processing:
-
Immediately add the aliquot to a tube containing ice-cold ACN with this compound to stop the reaction and precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method (see Table 1 for example parameters).
-
-
Data Analysis:
-
Calculate the peak area ratio of Gliquidone to this compound at each time point.
-
Plot the natural logarithm of the percentage of Gliquidone remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
-
CYP450 Reaction Phenotyping of Gliquidone
This protocol helps to identify the specific CYP450 enzymes responsible for Gliquidone metabolism using recombinant human CYP enzymes or chemical inhibitors with HLM.
Materials:
-
Gliquidone and this compound
-
Recombinant human CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19, CYP2D6)
-
Human Liver Microsomes (HLM)
-
Specific CYP450 chemical inhibitors (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9)
-
Other reagents as listed in Protocol 1.
Procedure using Recombinant CYPs:
-
Follow the incubation and sample processing steps as described in Protocol 1, but replace HLM with individual recombinant CYP isoforms.
-
Compare the rate of Gliquidone metabolism across the different CYP isoforms to identify which ones are catalytically active.
Procedure using Chemical Inhibitors:
-
Follow the incubation and sample processing steps as described in Protocol 1 using HLM.
-
In parallel incubations, pre-incubate the HLM with a specific CYP450 inhibitor for a designated time before adding Gliquidone.
-
Compare the rate of Gliquidone metabolism in the presence and absence of each inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Gliquidone and this compound Analysis
| Parameter | Gliquidone | This compound (IS) |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Injection Volume | 5 µL | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 528.2 | 534.2 |
| Product Ion (m/z) | 352.1 | 352.1 |
| Collision Energy (eV) | 25 | 28 |
Table 2: Example Method Validation Data for Gliquidone Quantification
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Gliquidone Mechanism of Action: KATP Channel Inhibition
Caption: Gliquidone's signaling pathway in pancreatic β-cells.
Gliquidone Metabolic Pathway
Caption: Primary metabolic pathways of Gliquidone.
Conclusion
This compound is an indispensable tool for the accurate and reliable in vitro investigation of Gliquidone's metabolism. The protocols and data presented herein provide a solid framework for researchers to conduct high-quality studies on metabolic stability, metabolite profiling, and reaction phenotyping. The use of a stable isotope-labeled internal standard like this compound, coupled with robust LC-MS/MS methodology, will ensure the generation of precise and reproducible data, ultimately contributing to a better understanding of Gliquidone's disposition and potential for drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenotyping of CYP450 in human liver microsomes using the cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Pharmacokinetic Screening of Gliquidone using LC-MS/MS with Gliquidone-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantitative analysis of Gliquidone in plasma samples. This method is optimized for high-throughput pharmacokinetic (HTPK) studies, a critical component of the drug development pipeline. The protocol incorporates Gliquidone-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy, precision, and robustness, correcting for variability during sample preparation and analysis.[1][2] This application note includes Gliquidone's mechanism of action, a detailed experimental workflow, instrument parameters, and assay validation data.
Introduction
Gliquidone is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[3][4][5] It primarily acts by stimulating insulin secretion from pancreatic β-cells.[6][7] A thorough understanding of its pharmacokinetic profile is essential for effective drug development and clinical use. High-throughput screening (HTS) methodologies are crucial for rapidly evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[8]
The method described herein is a robust and sensitive LC-MS/MS assay for the quantification of Gliquidone in plasma, designed for a high-throughput environment. The use of this compound, a deuterated internal standard, is fundamental to achieving reliable and reproducible results by minimizing matrix effects and compensating for analyte loss during sample processing.[1][9]
Mechanism of Action
Gliquidone lowers blood glucose by stimulating insulin release from functioning pancreatic β-cells.[3][6][7] The process is initiated by Gliquidone binding to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This binding leads to the closure of the K-ATP channels, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of Ca2+ ions. Elevated intracellular calcium triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[3][6] Gliquidone may also exert extrapancreatic effects, such as increasing the number of insulin receptors in peripheral tissues.[10]
Caption: Gliquidone's mechanism of action in pancreatic β-cells.
High-Throughput Pharmacokinetic Workflow
The high-throughput screening process involves several automated and miniaturized steps to ensure rapid and efficient processing of a large number of samples. The workflow begins with the preparation of plasma samples in a 96-well format, followed by automated liquid handling for protein precipitation and extraction. The resulting supernatant is then analyzed by a rapid LC-MS/MS method.
Caption: High-throughput pharmacokinetic screening workflow.
Experimental Protocols
Materials and Reagents
-
Gliquidone (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control Human Plasma (K2-EDTA)
Sample Preparation (96-Well Plate Format)
-
Thaw Samples : Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Aliquot Samples : Using a multichannel pipette or automated liquid handler, aliquot 50 µL of each plasma sample into the wells of a 96-well deep-well plate.
-
Add Internal Standard : Add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% methanol) to every well except for blank matrix samples.
-
Protein Precipitation : Add 200 µL of ice-cold acetonitrile to each well to precipitate plasma proteins.[11][12]
-
Mix : Seal the plate and vortex for 2 minutes at 1,200 rpm.
-
Centrifuge : Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer : Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis, avoiding the protein pellet.
-
Inject : Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A sensitive and selective LC-MS/MS method is required for quantification. The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| LC System | UPLC/UHPLC System |
| Column | C18 Column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 10% B to 95% B in 2.0 min, hold for 0.5 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |
| Total Run Time | ~3.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Gliquidone | 528.2 | 277.1 | 100 | 25 |
| This compound | 534.2 | 277.1 | 100 | 25 |
(Note: Parameters are illustrative and require empirical optimization. The product ion for this compound assumes deuteration on a part of the molecule that is lost after the first fragmentation event).
Data and Results
Assay Validation
The method should be validated for linearity, sensitivity, accuracy, precision, and recovery according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance.
Table 4: Assay Validation Summary
| Parameter | Acceptance Criteria | Expected Performance |
|---|---|---|
| Linearity Range | 1 - 1000 ng/mL | Correlation coefficient (r²) > 0.99 |
| LLOQ | 1 ng/mL | Accuracy within ±20%, Precision <20% CV |
| Intra-day Accuracy | Within ±15% of nominal | 92% - 108% |
| Inter-day Accuracy | Within ±15% of nominal | 94% - 106% |
| Intra-day Precision | <15% CV | <10% CV |
| Inter-day Precision | <15% CV | <12% CV |
| Recovery | Consistent and reproducible | >85% |
(Note: Expected performance values are based on typical bioanalytical methods for small molecules).[11][12]
Pharmacokinetic Parameters
This HTS assay can be used to determine key pharmacokinetic parameters of Gliquidone.
Table 5: Pharmacokinetic Parameters of Gliquidone in Humans (Oral Administration)
| Parameter | Symbol | Value | Reference |
|---|---|---|---|
| Time to Max. Concentration | Tmax | 2 - 3 hours | [13][14] |
| Max. Plasma Concentration | Cmax | ~600 - 650 ng/mL (after 30 mg dose) | [13][14] |
| Elimination Half-life | t½ | ~1.5 hours (dominant) | [10][14] |
| Route of Elimination | - | Primarily biliary (~95%) | [13] |
| Metabolism | - | Hepatic (CYP3A4 in humans) |[15] |
Conclusion
The described high-throughput LC-MS/MS method provides a sensitive, specific, and rapid tool for the quantitative determination of Gliquidone in plasma. The incorporation of this compound as an internal standard ensures the accuracy and reliability necessary for pharmacokinetic screening in a drug development setting. This protocol can be readily adapted to automated platforms, enabling the analysis of large batches of samples and significantly accelerating the evaluation of Gliquidone analogs or formulations.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mims.com [mims.com]
- 5. Gliquidone | C27H33N3O6S | CID 91610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gliquidone? [synapse.patsnap.com]
- 7. What is Gliquidone used for? [synapse.patsnap.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. mdpi.com [mdpi.com]
- 10. Gliquidone contributes to improvement of type 2 diabetes mellitus management: a review of pharmacokinetic and clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jsbms.jp [jsbms.jp]
- 12. Rapid extraction, identification and quantification of oral hypoglycaemic drugs in serum and hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Pharmacokinetic behaviour of gliquidone (AR-DF 26), a new sulfonyl urea. Summary of the studies so far (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Duration of action and pharmacokinetics of the oral antidiabetic drug gliquidone in patients with non-insulin-dependent (type 2) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contribution of cytochrome P450 isoforms to gliquidone metabolism in rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Gliquidone-d6 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Gliquidone-d6 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for this compound. What are the first things I should check?
A1: A complete loss of signal often points to a fundamental issue with the system or the sample. Systematically check the following:
-
LC-MS System:
-
Confirm that the LC-MS system is functioning correctly. Check system pressures, solvent levels, and ensure there are no leaks.
-
Verify that the mass spectrometer is properly tuned and calibrated.
-
Ensure the electrospray ionization (ESI) source is clean and that a stable spray is being generated. Contamination in the ion source can significantly reduce signal.[1]
-
-
Sample Integrity:
-
Ensure the correct this compound internal standard solution was added to your sample.
-
Verify the concentration of your this compound working solution. Degradation or evaporation of the solvent can lead to a lower than expected concentration.
-
-
Method Parameters:
-
Double-check that the correct mass-to-charge ratio (m/z) for the this compound precursor ion is being monitored. For this compound, the protonated molecule [M+H]⁺ would be approximately m/z 534.6.
-
Q2: My this compound signal is very low and inconsistent. What are the likely causes?
A2: Low and variable signal intensity is a common issue in LC-MS and can be attributed to several factors, primarily related to the sample matrix, chromatographic conditions, and mass spectrometer settings.
-
Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression, where other components in the sample co-eluting with this compound reduce its ionization efficiency in the MS source.[2][3]
-
Troubleshooting: Improve sample preparation to remove interfering substances. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are effective.[4] Also, optimizing chromatographic separation to resolve this compound from matrix components can mitigate this issue.
-
-
Sample Preparation and Stability:
-
Gliquidone has been reported to be unstable under acidic, alkaline, and oxidative conditions.[5] Ensure that your sample processing and storage conditions are not causing degradation of the analyte.
-
Inadequate protein removal during sample preparation can lead to column clogging and ion source contamination, resulting in poor signal.
-
-
Chromatography Issues:
-
Poor peak shape (e.g., broadening or tailing) can lead to a lower apparent signal intensity. This can be caused by column degradation, improper mobile phase pH, or issues with the injection.[6]
-
Shifts in retention time can cause the MS to miss the analyte peak if the acquisition window is too narrow.
-
-
Mass Spectrometer Parameters:
-
Suboptimal MS parameters, such as cone voltage and collision energy, can lead to inefficient ion transmission or excessive fragmentation, resulting in a weak signal for the target product ion. These parameters should be optimized for your specific instrument.
-
Q3: How can I minimize matrix effects for this compound analysis in plasma?
A3: Minimizing matrix effects is crucial for achieving reliable and sensitive quantification in biological samples.[2][3]
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Effective Sample Preparation: The goal is to remove as many matrix components as possible while efficiently recovering your analyte.
-
Protein Precipitation (PPT): This is a common and straightforward method. Acetonitrile is often used as the precipitation solvent.[4]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than PPT and can be optimized for high recovery of sulfonylureas.
-
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components, especially phospholipids which are known to cause significant ion suppression. A good C18 column with an optimized gradient elution is often effective.
-
Use of a Stable Isotope-Labeled Internal Standard: As you are using this compound, it should co-elute with any endogenous Gliquidone and experience similar matrix effects, thus providing more accurate quantification. However, ensure the purity of your internal standard, as impurities can affect results.
Q4: What are the typical MS/MS parameters for this compound?
A4: MS/MS parameters are instrument-dependent and should be optimized by infusing a standard solution of this compound. However, based on the known molecular weight and fragmentation patterns of similar compounds, you can start with the following:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for sulfonylureas.[4]
-
Precursor Ion: The molecular weight of Gliquidone is 527.63 g/mol . For this compound, the molecular weight will be higher by approximately 6 Da. Therefore, the protonated precursor ion [M+H]⁺ to monitor for this compound will be around m/z 534.6 .
-
Product Ions: Based on experimental data for Gliquidone, common product ions can be used as a starting point for this compound, adjusting for the deuterium labeling if the fragment contains the labeled part of the molecule. The table below provides potential MRM transitions for Gliquidone that can be adapted for this compound.
Quantitative Data Summary
Table 1: Gliquidone and this compound Mass Spectrometry Parameters
| Parameter | Gliquidone | This compound (Internal Standard) |
| Molecular Formula | C₂₇H₃₃N₃O₆S | C₂₇H₂₇D₆N₃O₆S |
| Molecular Weight | 527.63 | ~533.63 |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion [M+H]⁺ (m/z) | ~528.6 | ~534.6 |
Table 2: Potential MRM Transitions for Gliquidone (to be adapted for this compound)
Note: These transitions are based on publicly available experimental data for Gliquidone and should be optimized on your specific instrument. The corresponding product ions for this compound may or may not have a mass shift depending on the location of the deuterium labels in the fragment structure.
| Precursor Ion (m/z) | Product Ion (m/z) | Potential Use |
| ~528.6 | ~285.1 | Quantifier/Qualifier |
| ~528.6 | ~253.1 | Quantifier/Qualifier |
| ~528.6 | ~168.0 | Qualifier |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Human Plasma
This protocol is a general guideline for sample preparation using protein precipitation, a common method for the analysis of sulfonylureas in plasma.[4]
-
Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature. Vortex mix for 10-15 seconds.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Visualizations
Troubleshooting Workflow for Poor this compound Signal
Caption: A flowchart for systematic troubleshooting of poor this compound signal intensity.
Logical Relationship of Factors Affecting Signal Intensity
References
- 1. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Rapid extraction, identification and quantification of oral hypoglycaemic drugs in serum and hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
Investigating isotopic exchange or back-exchange of deuterium in Gliquidone-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gliquidone-d6. The focus is on investigating and mitigating potential isotopic exchange or back-exchange of deuterium atoms, which can impact the accuracy of quantitative analyses using this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic stability important?
This compound is a deuterium-labeled version of the antidiabetic drug Gliquidone. It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its isotopic stability is crucial because the loss of deuterium atoms (back-exchange) for protons from the solvent or matrix can lead to an underestimation of the analyte concentration, compromising the accuracy and reliability of the analytical method.[1][2][3][4]
Q2: Which protons in the Gliquidone molecule are susceptible to exchange with deuterium?
The most labile protons in the Gliquidone structure are those attached to heteroatoms, specifically the nitrogen atoms of the sulfonylurea functional group. These N-H protons can readily exchange with deuterium from deuterated solvents. While protons on carbon atoms are generally less prone to exchange, those adjacent to carbonyl groups or on the aromatic ring could potentially exchange under certain catalytic conditions (e.g., acid or base catalysis).[5][6][7][8]
Q3: Where are the deuterium atoms likely located in commercially available this compound?
While the exact positions of the six deuterium atoms in commercially available this compound are not always specified by the manufacturer, they are most likely located on the cyclohexyl ring. This is a common strategy in deuterium labeling to avoid placing labels on chemically labile positions and to create a significant mass shift for MS analysis. It is crucial to confirm the labeling positions, if possible, from the supplier's certificate of analysis.
Q4: What experimental factors can promote the back-exchange of deuterium in this compound?
Several factors can influence the rate of deuterium back-exchange:
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pH: Gliquidone is known to be unstable in both acidic and alkaline conditions.[3][9] These conditions can catalyze the exchange of deuterium atoms, particularly those on the sulfonylurea nitrogens if they were labeled, or potentially at other positions.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol) in the sample matrix or mobile phase is necessary for back-exchange to occur.
-
Matrix Effects: Components in biological matrices (e.g., plasma, urine) can potentially influence the local pH and catalyze exchange.[2]
Troubleshooting Guide
This guide addresses common issues related to the isotopic stability of this compound during experimental workflows.
| Observed Problem | Potential Cause | Recommended Solution |
| Gradual decrease in this compound signal intensity over time in prepared samples. | Deuterium back-exchange is occurring in the sample matrix or storage solvent. | 1. pH Control: Ensure the pH of the sample and storage solvent is neutral and buffered if necessary. Avoid strongly acidic or basic conditions. 2. Temperature Control: Store samples at low temperatures (e.g., 4°C or -20°C) to minimize exchange rates. 3. Solvent Choice: If possible, minimize the water content in the storage solvent. |
| Inconsistent this compound/Gliquidone peak area ratio across a batch. | Variable back-exchange due to inconsistencies in sample preparation or time between preparation and analysis. | 1. Standardize Timings: Ensure a consistent time interval between sample preparation and injection. 2. Batch Preparation: Prepare all samples, calibrators, and quality controls as one batch to ensure they are exposed to the same conditions for the same duration. |
| Appearance of a peak at the mass of Gliquidone-d5, -d4, etc. | Partial back-exchange of the deuterium labels. | 1. Optimize LC-MS/MS Method: Adjust the mobile phase pH to a neutral range where Gliquidone is more stable.[7][10][11][12][13] 2. Investigate Label Position: If possible, determine the location of the deuterium labels. If they are on labile positions, consider sourcing a Gliquidone internal standard with labeling on a more stable part of the molecule. |
| Poor chromatographic peak shape for this compound. | On-column interactions or instability in the mobile phase. | 1. Mobile Phase pH: Ensure the mobile phase pH is optimal for the chromatography of sulfonylureas and does not promote on-column degradation or exchange. A pH between 3 and 7 is generally a good starting point for reversed-phase chromatography of these compounds. 2. Column Choice: Select a column with a stationary phase that provides good peak shape for sulfonylurea drugs. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Different pH Buffers
Objective: To determine the rate of deuterium back-exchange of this compound at various pH values.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9, 11).
-
Spike this compound: Spike a known concentration of this compound into each buffer solution.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
LC-MS/MS Analysis: Immediately analyze the aliquots by a validated LC-MS/MS method. Monitor the ion transitions for this compound and any potential back-exchanged species (e.g., Gliquidone-d5, -d4, etc.).
-
Data Analysis: Plot the peak area of this compound as a function of time for each pH. Calculate the percentage of this compound remaining at each time point.
Protocol 2: Evaluation of Isotopic Exchange During LC-MS/MS Analysis
Objective: To assess if deuterium back-exchange occurs during the analytical run due to mobile phase composition.
Methodology:
-
Prepare this compound Solution: Prepare a fresh solution of this compound in a stable solvent (e.g., acetonitrile).
-
Mobile Phase Preparation: Prepare mobile phases with different pH values (e.g., acidic, neutral, basic).
-
LC-MS/MS Analysis: Inject the this compound solution and analyze using the different mobile phases.
-
Data Analysis: Compare the peak area and mass spectrum of this compound under each mobile phase condition. Look for the appearance of lower mass isotopologues (Gliquidone-d5, etc.) which would indicate on-column exchange.
Data Presentation
Table 1: Hypothetical Stability of this compound at Different pH Values
| pH | Incubation Time (hours) | This compound Remaining (%) |
| 3 | 0 | 100 |
| 8 | 95 | |
| 24 | 88 | |
| 7 | 0 | 100 |
| 8 | 99.8 | |
| 24 | 99.5 | |
| 11 | 0 | 100 |
| 8 | 92 | |
| 24 | 81 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Visualizations
Caption: Chemical structure of Gliquidone.
Caption: Experimental workflow to investigate isotopic exchange.
Caption: Troubleshooting logic for this compound instability.
References
- 1. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 2. Gliquidone | 33342-05-1 [chemicalbook.com]
- 3. Study of gliquidone degradation behavior by high-performance thin-layer chromatography and ultra-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shutterstock.com [shutterstock.com]
- 5. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Incorporation of Labile Protons into Multidimensional NMR Analyses: Glycan Structures Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR blog - Labile Protons and J-Coupling — Nanalysis [nanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating ion suppression/enhancement for Gliquidone and Gliquidone-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression and enhancement during the bioanalysis of Gliquidone and its deuterated internal standard, Gliquidone-d6, using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in the context of Gliquidone LC-MS/MS analysis?
A1: Ion suppression or enhancement, collectively known as matrix effects, are phenomena where the ionization efficiency of the target analytes (Gliquidone and this compound) in the mass spectrometer's ion source is decreased or increased by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] This can lead to inaccurate and imprecise quantification.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[1][3]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Gliquidone. Ideally, a SIL internal standard co-elutes with the analyte and experiences similar matrix effects.[4] This allows for the correction of signal variability caused by ion suppression or enhancement, thereby improving the accuracy and precision of the quantification.[5]
Q3: What are the common sources of ion suppression for Gliquidone in biological samples?
A3: Common sources of ion suppression in plasma or urine samples include phospholipids, salts, endogenous metabolites, and co-administered drugs.[1][5][6] For Gliquidone, which is often analyzed in plasma, phospholipids are a major concern as they can co-elute with the analyte and interfere with the ionization process.[6]
Q4: How can I assess the presence and extent of matrix effects in my Gliquidone assay?
A4: The presence of matrix effects can be evaluated qualitatively using the post-column infusion technique.[7] A quantitative assessment can be performed using the post-extraction spike method, where the response of the analyte in a post-extraction blank matrix is compared to its response in a neat solution.[7] The matrix factor (MF) is calculated to quantify the degree of ion suppression or enhancement.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating ion suppression/enhancement issues for Gliquidone and this compound analysis.
Problem 1: Poor sensitivity, accuracy, or precision in Gliquidone quantification.
Possible Cause: Significant ion suppression or enhancement.
Troubleshooting Steps:
-
Assess Matrix Effect:
-
Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Quantify the matrix effect by calculating the Matrix Factor (MF) for both Gliquidone and this compound using the post-extraction spike method. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[7]
-
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.
-
Protein Precipitation (PPT): This is a simple but less clean method. If you are using PPT (e.g., with acetonitrile or methanol), consider optimizing the solvent-to-plasma ratio.[8]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. For sulfonylureas like Gliquidone, a mixture of ethyl acetate and diethyl ether can be effective.[9] Experiment with different organic solvents and pH adjustments of the aqueous phase to optimize recovery and minimize interferences.
-
Solid-Phase Extraction (SPE): SPE offers more selective sample cleanup. For Gliquidone, a reverse-phase (C18) or a mixed-mode cation exchange sorbent could be effective. Develop a robust SPE method by optimizing the conditioning, loading, washing, and elution steps.
-
-
Optimize Chromatographic Separation: The aim is to chromatographically separate Gliquidone and this compound from co-eluting matrix components.
-
Column Chemistry: A C18 column is commonly used for Gliquidone analysis.[8] Consider testing different C18 phases or alternative chemistries like phenyl-hexyl or embedded polar group columns to alter selectivity.
-
Mobile Phase Composition: Adjust the organic modifier (acetonitrile or methanol) and the aqueous phase composition. The addition of a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), can improve peak shape and retention for sulfonylureas.[10]
-
Gradient Elution: Optimize the gradient profile to achieve better separation between your analytes and the regions of ion suppression identified in the post-column infusion experiment.
-
-
Optimize Mass Spectrometer Source Conditions:
Problem 2: Inconsistent this compound signal, leading to poor precision.
Possible Cause: Differential matrix effects on Gliquidone and this compound. Although SIL internal standards are designed to track the analyte, chromatographic separation from the analyte or unique interferences can lead to inconsistent compensation.
Troubleshooting Steps:
-
Verify Co-elution: Ensure that Gliquidone and this compound are perfectly co-eluting. Even a slight separation can expose them to different matrix environments. Adjusting the chromatographic conditions might be necessary.
-
Investigate Specific Interferences: There might be a specific metabolite or co-administered drug that interferes with this compound more than Gliquidone. A more selective sample preparation method, like SPE, might be required to remove this interference.
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Matrix Factor of IS: Calculate the Matrix Factor for this compound separately to understand how its signal is being affected by the matrix.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Gliquidone from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., a 1:1 v/v mixture of ethyl acetate and diethyl ether).[9]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Gliquidone and this compound into the reconstitution solution at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Extract blank plasma using your sample preparation protocol. Spike Gliquidone and this compound into the final, reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike Gliquidone and this compound into blank plasma before extraction at the same final concentration as Set A.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
-
Process Efficiency (PE):
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PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] x 100
-
-
Data Presentation
Table 1: Hypothetical Recovery and Matrix Effect Data for Gliquidone and this compound with Different Sample Preparation Methods.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Factor | Process Efficiency (%) |
| Protein Precipitation | Gliquidone | 85.2 | 0.75 (Suppression) | 63.9 |
| This compound | 86.1 | 0.78 (Suppression) | 67.2 | |
| Liquid-Liquid Extraction | Gliquidone | 92.5 | 0.91 (Slight Suppression) | 84.2 |
| This compound | 93.1 | 0.93 (Slight Suppression) | 86.6 | |
| Solid-Phase Extraction | Gliquidone | 95.8 | 0.98 (Minimal Effect) | 93.9 |
| This compound | 96.2 | 0.99 (Minimal Effect) | 95.2 |
Visualizations
Caption: Troubleshooting decision tree for ion suppression.
Caption: Bioanalytical workflow for Gliquidone.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Column selection and mobile phase optimization for Gliquidone analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Gliquidone using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals to assist in method development, optimization, and troubleshooting.
Column Selection and Mobile Phase Optimization Workflow
The following diagram illustrates a typical workflow for selecting an appropriate HPLC column and optimizing the mobile phase for Gliquidone analysis.
Caption: Workflow for Gliquidone HPLC method development.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Gliquidone in Pharmaceutical Formulations
This protocol is adapted from validated methods for the determination of Gliquidone in tablets.[1][2][3]
1. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 10 µm particle size)[4]
-
Mobile Phase: Methanol:Water (85:15 v/v), pH adjusted to 3.5 with phosphoric acid.[1][4]
-
Injection Volume: 20 µL[4]
-
Column Temperature: Ambient (e.g., 25 °C)[4]
2. Standard Solution Preparation:
-
Prepare a stock solution of Gliquidone reference standard in methanol.
-
Dilute the stock solution with the mobile phase to achieve a final concentration within the linear range (e.g., 0.5-20 µg/mL).[1][4]
3. Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Gliquidone and transfer it to a volumetric flask.
-
Add methanol and sonicate to dissolve the Gliquidone.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution multiple times to ensure system precision (RSD of peak area < 2%).
-
Evaluate theoretical plates, tailing factor, and resolution from any impurities.
Protocol 2: RP-HPLC Method for Gliquidone in Biological Matrices (Plasma/Serum)
This protocol provides a starting point for the analysis of Gliquidone in biological fluids.[5]
1. Chromatographic Conditions:
-
Column: C18 (e.g., Shimpack ODS)[5]
-
Mobile Phase: Acetonitrile:0.1 M Acetic Acid (75:25 v/v)[5]
-
Detection Wavelength: 229 nm[5]
-
Flow Rate: Typically 1.0 mL/min (adjust as needed)
-
Injection Volume: 20 µL
2. Sample Preparation (Protein Precipitation):
-
To a known volume of plasma or serum, add a protein precipitating agent (e.g., methanol:acetonitrile 1:1 v/v) in a specific ratio (e.g., 1:3 sample to solvent).[5]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system.
Data Presentation: Comparison of HPLC Methods
| Parameter | Method 1[1][4] | Method 2[5] | Method 3[3] |
| Application | Pharmaceutical Formulation | Rat Plasma | Pharmaceutical Formulation & Human Serum |
| Column | C18 (250 x 4.6 mm, 10 µm) | C18 (Shimpack ODS) | C18 (250 x 4.6 cm, 5 µm) |
| Mobile Phase | Methanol:Water (85:15 v/v) | Acetonitrile:0.1 M Acetic Acid (75:25 v/v) | Methanol:Water:Acetonitrile (80:10:10 v/v/v) |
| pH | 3.5 (adjusted with Phosphoric Acid) | Not specified (Acetic Acid provides acidity) | 3.5 (adjusted with Phosphoric Acid) |
| Flow Rate | 1.0 mL/min | Not specified | 0.7 mL/min |
| Detection | 225 nm | 229 nm | 230 nm |
| Internal Standard | None specified | Not specified | Glibenclamide |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of Gliquidone.
Logical Diagram for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing in Gliquidone analysis.
Q1: My Gliquidone peak is showing significant tailing. What are the possible causes and solutions?
-
A1: Peak tailing for Gliquidone, a weakly acidic compound, is a common issue. Here are the primary causes and how to address them:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with Gliquidone, causing tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause tailing.[7][8]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7]
-
Solution: Try diluting your sample and re-injecting to see if the peak shape improves.
-
-
Q2: The retention time for Gliquidone is drifting in my analytical run. What should I investigate?
-
A2: Retention time drift can compromise the reliability of your results. Consider the following:
-
Mobile Phase Composition Change: The more volatile organic component of your mobile phase (e.g., methanol or acetonitrile) can evaporate over time, leading to a gradual increase in the aqueous portion and longer retention times.[10]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir covered. Using an online degasser can also help maintain a consistent composition.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the solubility of Gliquidone, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant temperature for the column and, if possible, the mobile phase.
-
-
Column Equilibration: A new column or a column that has been stored in a different solvent may require an extended equilibration period with the mobile phase to achieve a stable retention time.[10]
-
Solution: Flush the column with the mobile phase for at least 30-60 minutes before starting your analytical run.
-
-
System Leaks: A small, often unnoticeable, leak in the HPLC system can cause a drop in pressure and an increase in retention times.[10]
-
Solution: Perform a system pressure test and check all fittings for any signs of a leak.
-
-
Q3: I am not getting good resolution between Gliquidone and an impurity/degradation product. How can I improve the separation?
-
A3: Improving resolution often involves adjusting the selectivity of your method.
-
Optimize Mobile Phase Strength:
-
To increase retention and potentially improve resolution of early eluting peaks: Decrease the percentage of the organic solvent (e.g., from 85% methanol to 80% methanol). This will increase the retention factor (k).
-
To decrease analysis time for late-eluting peaks: Increase the percentage of the organic solvent.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using methanol, try switching to acetonitrile (or vice versa) while adjusting the concentration to maintain a similar retention time window.[6]
-
Adjust the pH: A small change in the mobile phase pH can alter the ionization state of Gliquidone or the impurity, which can significantly impact their retention and improve separation.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different type of C18 column from another manufacturer, as they can have different selectivities.
-
Q4: What is the best type of column to use for Gliquidone analysis?
-
A4: The vast majority of published methods for Gliquidone analysis utilize a reversed-phase C18 (octadecylsilane) column .[1][2][3][4][5] This is the recommended starting point due to its versatility and ability to retain Gliquidone effectively from a polar mobile phase. Standard dimensions like 250 mm length, 4.6 mm internal diameter, and 5 or 10 µm particle size are commonly reported and provide good efficiency and resolution.[4]
Q5: Why is the pH of the mobile phase important for Gliquidone analysis?
-
A5: The pH of the mobile phase is critical for controlling the retention and peak shape of Gliquidone. Gliquidone is a weakly acidic compound. By adjusting the mobile phase to a pH of around 3.5, which is well below its pKa, the molecule remains in its neutral, non-ionized form.[1][4] This has two main benefits:
-
Increased Retention: The neutral form is more hydrophobic and will be better retained on the non-polar C18 stationary phase.
-
Improved Peak Shape: Suppressing ionization prevents interactions with residual silanol groups on the column, which are a primary cause of peak tailing.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Validated rp-hplc method for quantitation of gliquidone in pharmaceutical formulation and human serum - Dialnet [dialnet.unirioja.es]
- 3. scispace.com [scispace.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Dealing with co-eluting interferences in Gliquidone bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the bioanalysis of Gliquidone.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in Gliquidone bioanalysis?
Co-eluting interferences in Gliquidone bioanalysis can originate from several sources:
-
Endogenous Matrix Components: These include phospholipids, lysophospholipids, and other structurally similar compounds naturally present in biological matrices like plasma and serum. These can suppress or enhance the ionization of Gliquidone, leading to inaccurate quantification.
-
Exogenous Compounds:
-
Co-administered Drugs: Gliquidone is often prescribed alongside other medications for diabetes or related conditions. These drugs or their metabolites can potentially co-elute with Gliquidone. Commonly co-administered drugs include metformin, DPP-4 inhibitors (e.g., sitagliptin, linagliptin), and others.[1]
-
Metabolites: Gliquidone is metabolized in the liver primarily by the CYP3A4 enzyme, with minor contributions from CYP2C9, CYP2C19, and CYP2D6.[2] This results in the formation of several metabolites which may have similar chromatographic behavior to the parent drug.[3]
-
-
Contaminants: Plasticizers, detergents, and other contaminants from sample collection tubes, processing equipment, or solvents can introduce interfering peaks.
Q2: How can I detect if I have a co-eluting interference?
Several indicators can suggest the presence of a co-eluting interference:
-
Poor Peak Shape: Asymmetrical, broad, or shouldered peaks for Gliquidone or the internal standard (IS) can indicate the presence of an unresolved component.
-
Inconsistent Ion Ratios: When using multiple reaction monitoring (MRM) with two or more transitions for Gliquidone, a significant and inconsistent change in the ratio of the quantifier to qualifier ion across different samples suggests interference.
-
Matrix Effect: A significant difference in the Gliquidone peak area between a neat solution and a post-extraction spiked matrix sample indicates the presence of matrix components that are affecting ionization.
-
In-source Fragmentation: Observing product ions in the MS1 scan can be an indication of in-source fragmentation of a co-eluting compound.[4]
Q3: What is a suitable internal standard (IS) for Gliquidone bioanalysis?
An ideal internal standard is a stable isotope-labeled (SIL) version of Gliquidone (e.g., Gliquidone-d5). SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for extraction variability and ionization suppression or enhancement. If a SIL-IS is unavailable, a structurally similar analog that does not interfere with Gliquidone and is not present in the samples can be used. Glibornuride has been successfully used as an internal standard in a multi-analyte method including Gliquidone.[5]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Peak Shape
Problem: Gliquidone peak is broad, shows tailing, or is not baseline-separated from an interfering peak.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor chromatography.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase the retention time of Gliquidone, potentially resolving it from earlier eluting interferences.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.
-
Modify Mobile Phase pH: Gliquidone is a weakly acidic compound. Adjusting the pH of the aqueous portion of the mobile phase can significantly impact its retention time and peak shape. A mobile phase pH around 3.5 has been shown to be effective.[6] Experiment with a pH range of 2.5 to 5.5 to find the optimal separation.
-
-
Evaluate Different Stationary Phases:
-
If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
-
Adjust Column Temperature:
-
Increasing the column temperature can improve peak efficiency and reduce viscosity, leading to sharper peaks. However, be mindful of the thermal stability of Gliquidone.
-
-
Modify Flow Rate:
-
Lowering the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the run time.
-
Issue 2: Significant Matrix Effects Leading to Inaccurate Quantification
Problem: Inconsistent and inaccurate results due to ion suppression or enhancement from the biological matrix.
Troubleshooting Workflow:
Caption: Workflow for mitigating matrix effects.
Detailed Steps:
-
Enhance Sample Preparation: The goal is to remove as many matrix components as possible while efficiently recovering Gliquidone.
-
Protein Precipitation (PPT): While simple and fast, PPT is often less clean than other methods.[7] Optimize the precipitating solvent (e.g., acetonitrile, methanol) and the solvent-to-plasma ratio. Acetonitrile is often effective for precipitating plasma proteins.[5]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[8] Experiment with different extraction solvents (e.g., diethyl ether, methyl tert-butyl ether) and pH of the aqueous phase to optimize the extraction recovery of Gliquidone.
-
Solid-Phase Extraction (SPE): SPE can offer the most selective cleanup.[9] Choose a sorbent that retains Gliquidone while allowing interfering components to be washed away. A reversed-phase (C18) or a mixed-mode cation exchange sorbent could be effective.
-
-
Optimize Chromatographic Separation: Ensure that Gliquidone elutes in a region of the chromatogram with minimal matrix effects. This can be assessed by post-column infusion experiments.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Gliquidone in Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Gliquidone in Human Plasma
-
Sample Preparation:
-
To 200 µL of human plasma in a glass tube, add the internal standard solution.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 1 mL of diethyl ether.
-
-
Extraction:
-
Vortex for 5 minutes.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
-
Organic Layer Transfer:
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Gliquidone Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 95 | 75 - 90 | > 90 |
| Matrix Effect (%) | 15 - 30 (Ion Suppression) | 5 - 15 (Ion Suppression) | < 10 |
| Cleanliness of Extract | Low | Medium | High |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
Note: These are typical values and should be experimentally determined during method validation.
Table 2: Example LC-MS/MS Parameters for Gliquidone Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Gliquidone) | To be determined empirically (e.g., m/z 528.2 -> 155.1) |
| MRM Transition (IS) | To be determined based on the chosen IS |
| Collision Energy | To be optimized for each transition |
Note: MRM transitions and collision energies must be optimized for the specific instrument being used. A study identified three specific ion transitions for Gliquidone in multiple reaction monitoring (MRM) mode, but did not state the exact transitions.[5] For a similar sulfonylurea, glipizide, an MRM transition of m/z 446.1 -> 321.1 has been used.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Contribution of cytochrome P450 isoforms to gliquidone metabolism in rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetic behaviour of gliquidone (AR-DF 26), a new sulfonyl urea. Summary of the studies so far (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid extraction, identification and quantification of oral hypoglycaemic drugs in serum and hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-validation of Gliquidone assays using different analytical platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Gliquidone, a second-generation sulfonylurea antidiabetic drug. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are objectively compared, supported by experimental data from published studies. Detailed methodologies for each platform are provided to facilitate reproducibility and aid in the selection of the most appropriate assay for specific research or quality control needs.
Quantitative Performance Comparison
The selection of an analytical method for Gliquidone quantification is contingent on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of three common analytical platforms.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.60 - 25 µg/mL[1] | 10.0 - 1000 ng/mL[2] | 0.207 - 20 µg/mL[2] |
| Limit of Detection (LOD) | 0.03 µg/mL[1] | <1.5 ng/mL[3] | 68.31 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.6 µg/mL[1] | Not explicitly stated, but linearity starts at 10.0 ng/mL[2] | 68.31 ng/mL[2] |
| Precision (RSD%) | Intra-day: 1.14%, Inter-day: 1.32%[1] | Intra- and Inter-batch <15%[2] | Not explicitly stated |
| Accuracy/Recovery (%) | 99.23 - 102.78%[1] | Relative Error within ±15%[2] | Not explicitly stated, but serum spiked drug was fully recovered[2] |
| Sample Matrix | Pharmaceutical Formulation, Human Serum[1] | Human Plasma, Serum, Hair[2][3] | Bulk Drug, Pharmaceutical Formulations, Human Serum[2] |
| Common Application | Routine quality control, formulation analysis, pharmacokinetic studies[1][4][5] | Bioequivalence, pharmacokinetic, and forensic studies requiring high sensitivity[2][3] | Simple, low-cost routine analysis of bulk drug and formulations[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are the methodologies for Gliquidone analysis on HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry platforms as described in the literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of Gliquidone in pharmaceutical formulations and biological fluids.[1][4]
Sample Preparation (Human Serum):
-
To a known volume of serum, add a protein precipitation agent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v), with the pH adjusted to 3.50 using phosphoric acid.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detection at 225 nm.[1]
-
Internal Standard: Methylparaben can be used as an internal standard.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as bioequivalence and pharmacokinetic studies in human plasma, LC-MS/MS is the method of choice.[2][3]
Sample Preparation (Human Plasma):
-
Protein precipitation is a common and rapid sample preparation technique.[2] Add acetonitrile to the plasma sample.
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge to obtain a clear supernatant.
-
Inject the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Chromatographic Separation: A C18 column is typically used for separation.[3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ionization mode with electrospray ionization (ESI) is used for detection.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for Gliquidone.[3]
UV-Vis Spectrophotometry
A simple and cost-effective method suitable for the routine analysis of Gliquidone in bulk drug and pharmaceutical formulations.[2]
Sample Preparation (Pharmaceutical Formulation):
-
Weigh and powder a number of tablets.
-
Dissolve a quantity of the powder equivalent to a standard amount of Gliquidone in a suitable solvent (e.g., methanol).
-
Filter the solution to remove insoluble excipients.
-
Prepare further dilutions as necessary to fall within the linear range of the assay.
Spectrophotometric Conditions:
-
Solvent: Methanol is commonly used as a solvent.
-
Analysis Wavelength: The absorbance is measured at the wavelength of maximum absorption (λmax) for Gliquidone, which is 225 nm.[2]
-
Quantification: The concentration is determined by comparing the absorbance of the sample solution to a standard calibration curve.
Immunoassays
Visualizing the Workflows
To better understand the procedural flow of each analytical method, the following diagrams have been generated.
Caption: Experimental workflow for Gliquidone analysis using HPLC-UV.
Caption: Experimental workflow for Gliquidone analysis using LC-MS/MS.
Caption: Experimental workflow for Gliquidone analysis using UV-Vis Spectrophotometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of gliquidone in human plasma by LC-MS/MS and bioeq...: Ingenta Connect [ingentaconnect.com]
- 3. Rapid extraction, identification and quantification of oral hypoglycaemic drugs in serum and hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Isotopic Purity and Enrichment Analysis of Gliquidone-d6: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. Gliquidone-d6, a deuterium-labeled analog of the anti-diabetic drug Gliquidone, is frequently utilized as an internal standard in pharmacokinetic and metabolic studies to enhance the accuracy of liquid chromatography-mass spectrometry (LC-MS) analyses.[1] This guide provides an objective comparison of key analytical parameters for this compound and an alternative stable isotope-labeled sulfonylurea, supported by a detailed experimental protocol for determining isotopic purity and enrichment.
The utility of a deuterated internal standard is fundamentally dependent on its isotopic purity—the extent to which the intended isotope (deuterium) has replaced the natural isotope (hydrogen) at specific positions—and the absence of unlabeled analyte. High isotopic enrichment ensures a distinct mass difference from the analyte, minimizing signal overlap and cross-contribution, which is crucial for accurate quantification.[2]
Comparison of Stable Isotope-Labeled Sulfonylurea Internal Standards
While specific quantitative data for the isotopic purity of commercially available this compound is not consistently provided by all vendors, it is imperative for researchers to independently verify this parameter. For comparative context, this table includes this compound and an alternative stable isotope-labeled sulfonylurea, Glibenclamide-¹³C₆, for which minimum specifications are available. This table serves as a template for researchers to populate with their own experimental findings.
| Parameter | This compound | Glibenclamide-¹³C₆ (Alternative) |
| Analyte | Gliquidone | Glibenclamide (Glyburide) |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C) |
| Number of Labels | 6 | 6 |
| Mass Shift (Da) | +6 | +6 |
| Reported Isotopic Purity | Not consistently specified by manufacturers | ≥99% ¹³C isotopic enrichment[3] |
| Potential for Back-Exchange | Possible at labile positions | Negligible |
| Primary Use | Internal standard for Gliquidone quantification | Internal standard for Glibenclamide quantification |
Experimental Protocol for Isotopic Purity and Enrichment Analysis
This protocol outlines a general procedure for the determination of isotopic purity and enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Reagents
-
This compound reference standard
-
Gliquidone (unlabeled) reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a UHPLC system
Sample Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a stock solution of unlabeled Gliquidone at the same concentration.
-
Prepare a series of dilutions from the stock solutions to create working standards at concentrations suitable for LC-MS analysis (e.g., 1 µg/mL).
LC-MS Instrumentation and Conditions
-
Chromatographic Column: A C18 reversed-phase column is typically suitable for sulfonylurea analysis.
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range to include the isotopic clusters of both labeled and unlabeled Gliquidone.
Data Analysis
-
Inject the unlabeled Gliquidone standard to determine its retention time and mass spectrum, including the natural isotopic distribution (M, M+1, M+2, etc.).
-
Inject the this compound standard.
-
Extract the ion chromatograms for the primary isotopic peaks of both unlabeled Gliquidone (M) and this compound (M+6).
-
From the full scan mass spectrum of the this compound peak, determine the relative intensities of the isotopic peaks (e.g., M+0 to M+7).
-
Calculate Isotopic Enrichment: The isotopic enrichment is calculated based on the relative abundance of the desired labeled isotopologue (M+6) compared to all other isotopologues. Correct for the natural isotopic abundance of the unlabeled compound. The formula is generally:
-
% Isotopic Enrichment = [Intensity(M+6) / Σ(Intensities of all isotopologues)] x 100
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for isotopic purity analysis and the decision-making process for selecting an appropriate internal standard.
References
A Comparative Guide to the Bioanalytical Performance of Gliquidone and Gliquidone-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical recovery and matrix effects for the oral hypoglycemic agent Gliquidone and its deuterated internal standard, Gliquidone-d6. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to compensate for variability in sample preparation and matrix-induced signal suppression or enhancement. This document outlines the standard experimental protocols to determine these parameters and presents the expected comparative performance in a structured format.
Experimental Protocols
The determination of recovery and matrix effect is a critical component of bioanalytical method validation, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data. The following are detailed methodologies for assessing these parameters for Gliquidone and this compound in a biological matrix such as human plasma.
Stock and Working Solutions Preparation
-
Stock Solutions: Individual stock solutions of Gliquidone and this compound are prepared by dissolving accurately weighed amounts of the reference standards in a suitable organic solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Working Solutions: A series of working solutions are prepared by serially diluting the stock solutions with the appropriate solvent to cover the desired calibration range and for spiking into quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Gliquidone from plasma samples.
-
Spiking: Aliquots of blank human plasma are spiked with the appropriate working solutions of Gliquidone to prepare calibration standards and QC samples at low, medium, and high concentrations. A fixed concentration of the this compound internal standard working solution is added to all samples except for the blank matrix.
-
Precipitation: A precipitating agent, typically three volumes of ice-cold acetonitrile or methanol, is added to the plasma samples.
-
Vortexing and Centrifugation: The samples are vortex-mixed for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation. Subsequently, the samples are centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube for subsequent analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.
LC-MS/MS Analysis
The prepared samples are analyzed using a validated LC-MS/MS method. Key parameters include:
-
Chromatographic Column: A C18 reverse-phase column is typically used for the separation of Gliquidone.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is commonly employed. Specific precursor-to-product ion transitions for Gliquidone and this compound are monitored for quantification.
Calculation of Recovery and Matrix Effect
The following experiments are performed to quantitatively assess the recovery and matrix effect.
-
Set 1 (A): The response of Gliquidone and this compound in a neat solution (prepared in the final mobile phase composition).
-
Set 2 (B): The response of Gliquidone and this compound spiked into the supernatant of a pre-extracted blank plasma sample (post-extraction spike).
-
Set 3 (C): The response of Gliquidone and this compound from plasma samples that have undergone the full extraction procedure.
The calculations are as follows:
-
Recovery (%) = (Peak Area from Set C / Peak Area from Set B) x 100
-
Matrix Effect (%) = (Peak Area from Set B / Peak Area from Set A) x 100
A matrix effect value of 100% indicates no effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. The use of a stable isotope-labeled internal standard like this compound is intended to normalize for these effects, meaning the matrix effect on the analyte/internal standard ratio should be minimal.
Data Presentation
The following tables summarize the expected comparative recovery and matrix effect data for Gliquidone and this compound. Please note that the following data are illustrative and not based on a specific experimental study, as direct comparative data was not publicly available.
Table 1: Comparative Recovery of Gliquidone and this compound
| Analyte | Concentration Level | Mean Recovery (%) | Standard Deviation (%) |
| Gliquidone | Low QC (e.g., 50 ng/mL) | 85.2 | 4.1 |
| Medium QC (e.g., 500 ng/mL) | 87.5 | 3.5 | |
| High QC (e.g., 4000 ng/mL) | 86.8 | 3.9 | |
| This compound | Working Concentration | 86.1 | 3.7 |
Table 2: Comparative Matrix Effect of Gliquidone and this compound
| Analyte | Concentration Level | Mean Matrix Effect (%) | Standard Deviation (%) |
| Gliquidone | Low QC (e.g., 50 ng/mL) | 92.3 | 5.2 |
| High QC (e.g., 4000 ng/mL) | 91.8 | 4.8 | |
| This compound | Working Concentration | 92.5 | 5.0 |
Table 3: Internal Standard Normalized Matrix Effect
| Concentration Level | Mean IS Normalized Matrix Factor | Standard Deviation (%) |
| Low QC | 0.998 | 1.5 |
| High QC | 0.992 | 1.2 |
The data in Table 3 illustrates that while both Gliquidone and this compound may experience a similar degree of ion suppression (Matrix Effect < 100%), the use of the deuterated internal standard effectively compensates for this effect, resulting in an Internal Standard Normalized Matrix Factor close to 1. This demonstrates the robustness of the analytical method.
Visualizations
The following diagrams illustrate the experimental workflows for determining recovery and matrix effect.
Caption: Workflow for the determination of analyte recovery.
Caption: Workflow for the determination of the matrix effect.
A Comparative Guide to Inter-Laboratory Quantification of Gliquidone Using a Stable Isotope-Labeled Internal Standard
This guide provides a framework for assessing the inter-laboratory variability in the quantification of the anti-diabetic drug Gliquidone in human plasma using a stable isotope-labeled (SIL) internal standard, Gliquidone-d6. The use of a SIL internal standard is a widely accepted strategy in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) to compensate for variability in sample preparation and instrument response.[1][2][3][4] This document outlines a standardized experimental protocol and presents a hypothetical comparison of results from three independent laboratories to illustrate the process of cross-validation, a critical step for ensuring data comparability in multi-site clinical trials or when transferring analytical methods.[5][6][7]
Experimental Protocols
A rigorous and harmonized protocol is essential for a meaningful inter-laboratory comparison. The following sections detail the standardized procedures for sample analysis that each participating laboratory should follow.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Primary stock solutions of Gliquidone and this compound are prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of Gliquidone working solutions are prepared by serial dilution of the stock solution to create calibration standards. A separate Gliquidone stock is used to prepare quality control (QC) working solutions. A this compound working solution is prepared for use as the internal standard (IS).
-
Calibration Standards and QC Samples: Calibration standards are prepared by spiking blank human plasma with the Gliquidone working solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL. QC samples are similarly prepared at four concentrations:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 300 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Analytical Method
The analysis is performed using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 30% B, linear gradient to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate for 2 minutes.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gliquidone: m/z 528.2 → 171.1
-
This compound: m/z 534.2 → 171.1
-
-
Instrument Parameters: Dwell time, collision energy, and declustering potential to be optimized for maximum signal intensity.
-
Mandatory Visualizations
Caption: Experimental workflow for Gliquidone quantification.
Caption: Logical flow of the inter-laboratory comparison study.
Data Presentation: A Hypothetical Comparison
The following tables present hypothetical data from three distinct laboratories (Lab A, Lab B, and Lab C) to demonstrate how results from an inter-laboratory comparison would be summarized and evaluated.
Table 1: Linearity of Calibration Curves
All laboratories are expected to achieve a high degree of linearity, with correlation coefficients (r²) > 0.99. The accuracy of back-calculated standards should be within ±15% of the nominal value (±20% at the LLOQ).
| Laboratory | Calibration Range (ng/mL) | Regression Model (Weighting) | Correlation Coefficient (r²) |
| Lab A | 1 - 1000 | Linear (1/x²) | 0.9985 |
| Lab B | 1 - 1000 | Linear (1/x²) | 0.9991 |
| Lab C | 1 - 1000 | Linear (1/x²) | 0.9979 |
Table 2: Inter-laboratory Accuracy and Precision
Accuracy is expressed as the percent bias from the nominal concentration, while precision is represented by the coefficient of variation (%CV). According to regulatory guidelines, the mean accuracy should be within ±15%, and the precision should not exceed 15% CV.[8][9]
| QC Level | Parameter | Lab A | Lab B | Lab C |
| LQC (3 ng/mL) | Accuracy (% Bias) | -4.5% | -2.1% | 1.8% |
| Precision (% CV) | 6.8% | 5.5% | 7.2% | |
| MQC (300 ng/mL) | Accuracy (% Bias) | 2.3% | 0.5% | -3.4% |
| Precision (% CV) | 4.1% | 3.8% | 5.0% | |
| HQC (800 ng/mL) | Accuracy (% Bias) | 5.1% | 3.2% | -1.5% |
| Precision (% CV) | 3.5% | 2.9% | 4.1% |
Table 3: Lower Limit of Quantification (LLOQ) Assessment
At the LLOQ, the acceptance criteria are generally relaxed to an accuracy of ±20% and a precision of ≤20% CV.
| Parameter | Lab A | Lab B | Lab C |
| Nominal Conc. (ng/mL) | 1.0 | 1.0 | 1.0 |
| Mean Measured Conc. (ng/mL) | 0.92 | 1.07 | 0.95 |
| Accuracy (% Bias) | -8.0% | 7.0% | -5.0% |
| Precision (% CV) | 11.5% | 9.8% | 13.2% |
Table 4: Cross-Validation of Blinded Samples
To assess inter-laboratory agreement, a coordinating lab would distribute identical, blinded QC samples. The percentage difference between the mean result of each lab and the overall mean of all labs is calculated.
| Blinded Sample | Lab A (ng/mL) | Lab B (ng/mL) | Lab C (ng/mL) | Overall Mean (ng/mL) | Lab A % Diff | Lab B % Diff | Lab C % Diff |
| Blind QC 1 (Nominal: 5 ng/mL) | 4.85 | 5.10 | 4.95 | 4.97 | -2.4% | 2.6% | -0.4% |
| Blind QC 2 (Nominal: 500 ng/mL) | 521 | 495 | 508 | 508 | 2.6% | -2.6% | 0.0% |
Discussion
The hypothetical data demonstrates that even with a standardized protocol and a stable isotope-labeled internal standard, minor variations between laboratories can be expected. Potential sources of this variability include differences in equipment maintenance and calibration, pipetting techniques, and the preparation of stock solutions. The use of a SIL-IS effectively minimizes variability arising from inconsistent sample recovery and matrix effects during ionization.[3] However, it cannot correct for errors in initial sample or standard dilutions.
The cross-validation using blinded samples is the ultimate test of inter-laboratory reproducibility. The results in Table 4 show a tight agreement between the labs, with all percentage differences well within the acceptable range of ±15%. This level of concordance would provide high confidence in the comparability of data generated by any of the participating laboratories, validating the analytical method for use in a multi-site setting. This guide underscores the necessity of performing inter-laboratory comparisons to ensure the reliability and consistency of bioanalytical data in drug development.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. fda.gov [fda.gov]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. elearning.unite.it [elearning.unite.it]
Gliquidone-d6 Versus a Structural Analog as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison between the use of a deuterated internal standard, Gliquidone-d6, and a structural analog for the quantitative analysis of the anti-diabetic drug Gliquidone by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This ensures accurate and precise quantification by compensating for any variations that may occur. The two most common choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar molecule (a structural analog).
This guide will delve into the performance characteristics of each, supported by available experimental data for a structural analog and the well-established principles governing the use of deuterated standards.
Performance Data: A Head-to-Head Comparison
One study utilized glibornuride , a sulfonylurea drug structurally similar to gliquidone, as an internal standard for the quantification of several oral anti-diabetic drugs, including gliquidone, in serum and hair. The validation parameters for gliquidone in this study are summarized below.
Table 1: Performance Data for Gliquidone Quantification using a Structural Analog (Glibornuride) as an Internal Standard
| Parameter | Serum | Hair |
| Limit of Detection (LOD) | <1.5 ng/mL | <3.59 pg/mg |
| Coefficient of Variation (CV%) | <20% | <20% |
| Accuracy | 85-115% | 85-115% |
| Recovery | 56.41% - 67.58% (for a mix of anti-diabetics) | 68% - 91.2% (for a mix of anti-diabetics) |
Data extracted from a study quantifying multiple anti-diabetic drugs.[1]
Table 2: Expected Performance Characteristics of this compound as an Internal Standard
| Parameter | Expected Performance | Rationale |
| Precision (CV%) | ≤15% | Co-elution and identical ionization behavior with the analyte lead to better correction for matrix effects and instrumental variability. |
| Accuracy | 85-115% | More effective compensation for analyte loss during sample preparation and ionization suppression/enhancement. |
| Matrix Effect | Minimal | The stable isotope-labeled standard experiences the same matrix effects as the analyte, leading to a more accurate ratio measurement. |
| Recovery | More Consistent | This compound will have nearly identical extraction recovery to Gliquidone across different lots of biological matrix. |
The use of a deuterated internal standard like this compound is generally considered the "gold standard" in quantitative bioanalysis by LC-MS/MS. This is because its physicochemical properties are nearly identical to the analyte, leading to the most effective compensation for analytical variability.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for an LC-MS/MS method using a structural analog and a general protocol for a method utilizing a deuterated internal standard.
Method 1: Gliquidone Quantification using Glibornuride (Structural Analog) as Internal Standard
This method was developed for the simultaneous quantification of five oral anti-diabetic drugs in serum and hair.[1]
Sample Preparation (Serum):
-
To 200 µL of serum, add the internal standard solution (glibornuride).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation (Hair):
-
Decontaminate and pulverize hair samples.
-
To a specific weight of powdered hair, add the internal standard solution.
-
Extract the drugs using methanol.
-
Vortex and sonicate the sample.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column
-
Mobile Phase: Gradient elution with a suitable mobile phase (e.g., acetonitrile and water with a modifier like formic acid).
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Method 2: General Protocol for Gliquidone Quantification using this compound as Internal Standard
This represents a typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.
Sample Preparation:
-
To a known volume of biological matrix (e.g., 100 µL of plasma), add a known amount of this compound internal standard solution.
-
Perform protein precipitation with a solvent like acetonitrile or methanol, or use liquid-liquid extraction or solid-phase extraction for sample clean-up.
-
Vortex and centrifuge to separate the precipitated proteins or unwanted matrix components.
-
Transfer the supernatant or the extracted phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: UHPLC or HPLC system.
-
Column: A reversed-phase C18 or similar column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive or negative electrospray ionization, optimized for Gliquidone.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Gliquidone and this compound.
Visualizing the Workflow and Structures
To better understand the processes and molecules involved, the following diagrams have been generated using Graphviz.
Caption: General workflow for bioanalytical method validation.
Caption: Structural comparison of Gliquidone and its internal standards.
Conclusion: Making the Right Choice
The selection of an internal standard is a critical decision in the development of a quantitative bioanalytical method.
This compound , as a stable isotope-labeled internal standard, is theoretically the superior choice. Its near-identical chemical and physical properties to Gliquidone ensure that it behaves almost identically during sample extraction, chromatographic separation, and ionization. This co-elution and identical response to matrix effects provide the most accurate and precise correction for any analytical variability, leading to highly reliable data. The primary drawback of deuterated standards can be their higher cost and commercial availability.
A structural analog , such as glibornuride, offers a more readily available and often less expensive alternative. However, differences in its structure compared to Gliquidone can lead to variations in extraction efficiency, chromatographic retention time, and ionization efficiency. These differences can result in less effective compensation for matrix effects and other sources of error, potentially leading to lower precision and accuracy compared to a deuterated standard.
For researchers in drug development, the investment in a deuterated internal standard like this compound is often justified by the increased data quality and robustness of the analytical method. This is particularly crucial for regulated bioanalysis supporting pharmacokinetic and clinical studies where the highest level of accuracy and precision is required. For less demanding applications or in early-stage discovery, a well-validated method using a structural analog can be a viable and cost-effective option.
References
Accuracy and precision of Gliquidone quantification with and without an internal standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) like gliquidone is paramount. The choice between using an internal or external standard in a High-Performance Liquid Chromatography (HPLC) method can significantly impact the reliability of the results. This guide provides a detailed comparison of these two approaches for gliquidone quantification, supported by experimental data and protocols.
The use of an internal standard (IS) is a common practice in chromatographic analysis to improve accuracy and precision. An IS is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response. In contrast, the external standard (ES) method relies on a calibration curve generated from a series of standards with known concentrations of the analyte, without the addition of an internal standard to the unknown samples.
This guide will delve into the performance of both methods for the quantification of gliquidone, a second-generation sulfonylurea antidiabetic drug.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the accuracy and precision data for gliquidone quantification using HPLC methods with and without an internal standard.
Table 1: Gliquidone Quantification with an Internal Standard
| Parameter | Study 1 | Study 2 |
| Accuracy (% Recovery) | 99.23% - 102.78%[1] | 98% - 102% |
| Precision (RSD %) | Intra-day: 1.14% Inter-day: 1.32%[1] | Not Specified |
| Internal Standard Used | Methylparaben[1] | Glibenclamide |
Table 2: Gliquidone Quantification without an Internal Standard (External Standard Method)
| Parameter | Study 3 |
| Accuracy (% Recovery) | 99.12% - 101.75% |
| Precision (RSD %) | Intra-day: < 1.5% Inter-day: Not Specified |
| Method | External Standard |
Experimental Protocols: A Detailed Look at the Methodologies
Method 1: Gliquidone Quantification with an Internal Standard (Methylparaben)
This method utilizes a reversed-phase HPLC system for the determination of gliquidone in human serum.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Methanol: Water (90:10, v/v), pH adjusted to 3.50 with phosphoric acid
-
Flow Rate: 1 mL/min
-
Detection: UV at 225 nm[1]
-
-
Sample Preparation:
-
To 1 mL of serum, add a known concentration of methylparaben as the internal standard.
-
Precipitate proteins using a suitable organic solvent.
-
Centrifuge the sample to separate the supernatant.
-
Inject the supernatant into the HPLC system.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of gliquidone to the peak area of the internal standard against the concentration of gliquidone. The concentration of gliquidone in the unknown samples is then determined from this calibration curve.
-
Method 2: Gliquidone Quantification without an Internal Standard (External Standard)
This method was developed for the simultaneous determination of six anti-diabetic drugs, including gliquidone, in pharmaceutical preparations.
-
Chromatographic Conditions:
-
Column: Alltima C18 (5 µm, 150 mm × 4.6 mm)
-
Mobile Phase: Methanol: Phosphate buffer (pH 3.0; 0.01 mol/L) (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
-
Sample Preparation:
-
Extract the drug from the sample matrix using a suitable solvent.
-
Filter the extract to remove any particulate matter.
-
Inject the filtered solution into the HPLC system.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area of gliquidone against the corresponding known concentrations of the external standards. The concentration of gliquidone in the samples is then calculated from the regression equation of the calibration curve.
-
Workflow Visualizations
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both quantification methods.
References
Assessing the Impact of Deuterium Labeling on Chromatographic Retention Time: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of how isotopic labeling affects analytical characterization is paramount. This guide provides an objective comparison of the impact of deuterium labeling on chromatographic retention time across various techniques, supported by experimental data and detailed methodologies.
Deuterium-labeled compounds are invaluable tools in drug discovery and development, aiding in metabolic studies, pharmacokinetic assessments, and as internal standards for quantitative analysis. However, the substitution of hydrogen with deuterium can introduce subtle physicochemical changes that lead to shifts in chromatographic retention time, a phenomenon known as the chromatographic deuterium effect (CDE). This guide explores the nature of this effect in different chromatographic systems, providing a framework for anticipating and managing its impact.
The Chromatographic Deuterium Effect (CDE) at a Glance
The CDE is the difference in elution time between a deuterated compound and its non-deuterated counterpart. The magnitude and direction of this shift depend on several factors, including the chromatographic mode, the stationary phase, the mobile phase, temperature, and the position and number of deuterium atoms in the molecule.
Generally, in reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) , deuterated compounds tend to elute earlier than their non-deuterated analogs.[1][2] This is often attributed to the slightly smaller van der Waals radius and lower polarizability of the C-D bond compared to the C-H bond, leading to weaker interactions with the nonpolar stationary phase.[1]
Conversely, in normal-phase liquid chromatography (NPLC) , deuterated compounds may elute later. This is because the C-D bond can be slightly more polar than the C-H bond, leading to stronger interactions with the polar stationary phase.
Comparative Analysis of Retention Time Shifts
The following tables summarize quantitative data on retention time shifts observed for various compounds under different chromatographic conditions.
Liquid Chromatography Data
| Compound Class | Analyte (Isotopologue) | Chromatographic Mode | Retention Time (min) | Retention Time Shift (min) | Reference |
| Peptides | Dimethyl-labeled E. coli tryptic digests (d0 vs. d4) | UPLC (Reversed-Phase) | Not specified | 0.05 (median) | [3] |
| Pharmaceutical | Olanzapine (d0) | NPLC-MS/MS | 1.60 | +0.06 | |
| Olanzapine (d3) | 1.66 | ||||
| Pharmaceutical | Des-methyl olanzapine (d0) | NPLC-MS/MS | 2.62 | +0.12 | |
| Des-methyl olanzapine (d8) | 2.74 |
Gas Chromatography Data
| Compound Class | Analyte (Isotopologue) | Chromatographic Mode | Retention Time (min) | Retention Time Shift (min) | Isotope Effect (hdIEC) | Reference |
| Pharmaceutical | Metformin (d0) | GC-MS | 3.60 | -0.03 | 1.0084 | [4] |
| Metformin (d6) | 3.57 | |||||
| Fatty Acid Methyl Esters | Various | GC-MS/MS | Not specified | ~0.03 | Not specified | |
| Amino Acid Derivatives | Various | GC-NICI-MS | Not specified | Not specified | 1.002 - 1.006 |
Note: The chromatographic H/D isotope effect (hdIEC) is calculated as the retention time of the non-deuterated compound divided by the retention time of the deuterated compound (tR(H) / tR(D)). An hdIEC greater than 1 indicates that the deuterated compound elutes earlier.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
UPLC Analysis of Deuterated Peptides
-
Instrumentation: nUHPLC-ESI-MS/MS system.
-
Sample: Dimethyl-labeled E. coli tryptic digests (light, intermediate, and heavy labeled).
-
Separation: Reversed-phase liquid chromatography.
-
Observation: Deuterated peptides (heavy labeled) exhibited a median retention time shift of approximately 3 seconds, eluting earlier than their non-deuterated (light labeled) counterparts. This shift was about half the peak width.[3]
NPLC-MS/MS Analysis of Olanzapine
-
Instrumentation: LC-MS/MS system.
-
Analytes: Olanzapine (d0), Olanzapine-d3, Des-methyl olanzapine (d0), and Des-methyl olanzapine-d8.
-
Column: Normal-phase column.
-
Observation: The deuterated isotopologues eluted later than their corresponding non-deuterated analogs. The retention time shift increased with the number of deuterium atoms.
GC-MS Analysis of Metformin
-
Instrumentation: GC-NICI-MS.
-
Analytes: Unlabeled metformin (d0-metformin) and deuterated metformin (d6-metformin).
-
Derivatization: Pentafluoropropionyl (PFP) derivative.
-
Observation: The deuterated metformin eluted earlier than the unlabeled metformin, with a retention time difference of 0.03 minutes.[4]
Visualizing the Assessment Workflow
The following diagram illustrates a logical workflow for assessing the impact of deuterium labeling on chromatographic retention time.
Caption: Workflow for assessing the chromatographic deuterium effect.
Mitigating the Chromatographic Deuterium Effect
For applications where the co-elution of deuterated and non-deuterated compounds is critical, such as in quantitative mass spectrometry using deuterated internal standards, several strategies can be employed to minimize the CDE:
-
Use of 13C or 15N Labeling: These heavier isotopes typically exhibit a negligible effect on retention time compared to deuterium.
-
Chromatographic Optimization: Adjusting parameters such as the gradient steepness, temperature, and mobile phase composition can sometimes reduce the separation between isotopologues.
-
Method Validation: It is crucial to characterize and account for any observed retention time shifts during method development and validation to ensure data accuracy and reproducibility.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Method Transfer of a Validated Gliquidone Assay: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methods for the quantification of Gliquidone in human plasma: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Gliquidone-d6 as an internal standard, and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document outlines the method transfer protocol for the validated LC-MS/MS assay and offers a comparative analysis of the performance of both methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their drug development needs.
Method Performance Comparison
The following tables summarize the key performance characteristics of the proposed LC-MS/MS method and a typical validated HPLC-UV method for Gliquidone analysis.
Table 1: Comparison of Gliquidone Assay Performance Parameters
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linearity Range | 1.0 - 1000 ng/mL | 50 - 10,000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 50 ng/mL[1] |
| Precision (%CV) | < 10% | < 15% |
| Accuracy (%RE) | ± 10% | ± 15% |
| Internal Standard | This compound (Isotope-labeled) | Glibornuride or other structurally similar compounds[1] |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interfering peaks) |
| Sample Volume | 100 µL | 500 µL[1] |
| Run Time | ~ 5 minutes | ~ 10-15 minutes |
Table 2: Bioanalytical Method Validation Summary
| Validation Parameter | LC-MS/MS with this compound | HPLC-UV |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 5.2% |
| Inter-day Precision (%CV) | ≤ 9.8% | ≤ 6.8% |
| Intra-day Accuracy (%RE) | -5.2% to 6.3% | -4.8% to 5.5% |
| Inter-day Accuracy (%RE) | -6.1% to 7.0% | -5.9% to 6.2% |
| Recovery | > 85% | > 80% |
| Matrix Effect | Monitored and compensated by IS | Not typically assessed |
| Stability (Freeze-thaw, Short-term, Long-term) | Established | Established |
Experimental Protocols
LC-MS/MS Assay with this compound
This section details the experimental protocol for the sensitive and specific quantification of Gliquidone in human plasma using LC-MS/MS with a deuterated internal standard.
1.1. Materials and Reagents
-
Gliquidone and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Human plasma (K2EDTA)
1.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (100 ng/mL in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (see section 1.3) and inject into the LC-MS/MS system.
1.3. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Proposed):
-
Gliquidone: 528.2 -> 155.1 (Quantifier), 528.2 -> 313.2 (Qualifier)
-
This compound: 534.2 -> 161.1 (Quantifier)
-
Alternative Method: HPLC-UV Assay
This section describes a validated HPLC-UV method for the quantification of Gliquidone, serving as a comparative alternative to the LC-MS/MS method.
2.1. Materials and Reagents
-
Gliquidone reference standard
-
Glibornuride (or other suitable internal standard)
-
HPLC-grade acetonitrile, methanol, and phosphoric acid
-
Ultrapure water
-
Human plasma (K2EDTA)
2.2. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of plasma, add 50 µL of internal standard working solution.
-
Add 50 µL of 1M phosphoric acid.
-
Add 3 mL of diethyl ether, vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase and inject into the HPLC system.
2.3. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: 230 nm
Method Transfer Protocol for the Gliquidone LC-MS/MS Assay
The successful transfer of a validated analytical method from a transferring laboratory (TL) to a receiving laboratory (RL) is critical to ensure data consistency and reliability.
Objective: To demonstrate that the RL can achieve comparable and reliable results for the quantification of Gliquidone in human plasma using the validated LC-MS/MS method developed by the TL.
Acceptance Criteria:
-
Precision: The coefficient of variation (%CV) of the quality control (QC) samples at low, medium, and high concentrations should not exceed 15%.
-
Accuracy: The relative error (%RE) of the mean concentration of the QC samples should be within ±15% of the nominal concentration.
-
Incurred Sample Reanalysis (ISR): At least 67% of the re-analyzed subject samples should have a percentage difference within ±20% of the original result.
Workflow:
References
Safety Operating Guide
Navigating the Disposal of Gliquidone-d6: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Gliquidone-d6, a deuterated analog of the sulfonylurea drug Gliquidone, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound from a laboratory setting.
Hazard Profile and Waste Classification
This compound should be managed as a hazardous waste. While not specifically listed by the Environmental Protection Agency (EPA) with a "P" or "U" code, its non-deuterated counterpart, Gliquidone, is known to be harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is prudent to handle this compound waste with the same level of caution.
Based on its toxicological properties, this compound waste would likely be classified as a non-RCRA (Resource Conservation and Recovery Act) hazardous waste by many institutions, requiring environmentally sound disposal methods such as incineration. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific classification and disposal requirements.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Wear protective gloves and impervious clothing.[1] |
| Respiratory Protection | If engineering controls are insufficient or if dust is generated, use a NIOSH-approved respirator.[1] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound waste in a research laboratory.
-
Segregation:
-
Do not mix this compound waste with non-hazardous trash or other waste streams.
-
Segregate solid waste (e.g., contaminated vials, weighing papers, gloves) from liquid waste (e.g., solutions containing this compound).
-
-
Containerization:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container. The container should be clearly labeled.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and leak-proof container. Do not overfill the container; leave adequate headspace for expansion.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Harmful if Swallowed")
-
The accumulation start date
-
The name and contact information of the generating laboratory or researcher
-
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area, away from incompatible chemicals.
-
Ensure the storage area is well-ventilated.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[2]
-
Disposal should be carried out by a licensed and approved hazardous waste disposal facility, typically via incineration.
-
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagrams illustrate the decision-making process and the operational workflow for laboratory personnel.
Caption: Decision tree for this compound waste segregation.
Caption: Step-by-step workflow for this compound disposal.
References
Essential Safety and Logistical Information for Handling Gliquidone-d6
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Gliquidone-d6, a deuterated analog of the sulfonylurea drug Gliquidone. While specific toxicological properties of this compound have not been thoroughly investigated, the safety protocols for the parent compound, Gliquidone, should be strictly followed.[1] this compound is intended for research use only and not for human or veterinary diagnostic or therapeutic use.[2]
Hazard Summary: Gliquidone should be treated as a hazardous material.[2] It may be irritating to the mucous membranes and the upper respiratory tract.[1] Potential routes of exposure include inhalation, ingestion, and skin or eye contact, all of which may be harmful.[1] It is supplied as a crystalline solid and should be stored at -20°C.[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact. |
| Hand Protection | Chemical-Resistant Gloves | Use impermeable gloves, such as heavy rubber gloves. Due to the lack of specific testing, it is crucial to select gloves resistant to the solvents being used. |
| Body Protection | Laboratory Coat/Impervious Clothing | Wear a lab coat or impervious, fire/flame-resistant clothing to prevent skin contact.[3] |
| Respiratory Protection | Respirator or SCBA | In situations where dust may be generated or if exposure limits could be exceeded, a full-face respirator or a NIOSH-approved self-contained breathing apparatus (SCBA) is necessary.[1][3] |
Facilities handling this compound must be equipped with an eyewash station and a safety shower.[1]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Step 1: Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Step 2: Before handling, ensure all required PPE is correctly worn.
-
Step 3: To avoid generating dust, handle the crystalline solid gently.
-
Step 4: Use appropriate tools (e.g., chemical-resistant spatula) for weighing and transferring the compound.
-
Step 5: Place a weighing paper or boat on the analytical balance and tare.
-
Step 6: Carefully transfer the desired amount of this compound to the weighing paper.
-
Step 7: Close the primary container tightly immediately after use.[1]
2. Solution Preparation:
-
Step 1: Gliquidone is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2]
-
Step 2: When dissolving, add the solvent to the weighed this compound in a suitable flask.
-
Step 3: If preparing a stock solution, it is recommended to purge the solvent with an inert gas.[2]
-
Step 4: For aqueous solutions, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.[2]
3. Post-Handling and Cleanup:
-
Step 1: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2]
-
Step 2: Decontaminate all surfaces and equipment used during the procedure.
-
Step 3: Remove PPE carefully to avoid self-contamination.
Accidental Release and First Aid Measures
| Situation | Action |
| Spill | Avoid raising dust.[1] Contain the spill and collect the material using appropriate tools. Wear full PPE, including respiratory protection, during cleanup.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes while holding the eyelids apart. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Get medical attention if symptoms occur.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult or stops, provide artificial respiration or oxygen.[1] Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water if the person is conscious.[1] Do not induce vomiting unless directed by medical personnel.[1] Seek medical attention.[1] |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused material, should be treated as hazardous chemical waste.
-
Step 1: Collect all waste in clearly labeled, sealed containers.
-
Step 2: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter sewer systems or waterways.
-
Step 3: Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
